molecular formula C9H17NO3 B1346931 Ethyl 4-morpholinepropionate CAS No. 20120-24-5

Ethyl 4-morpholinepropionate

Cat. No.: B1346931
CAS No.: 20120-24-5
M. Wt: 187.24 g/mol
InChI Key: WRBIQTVRBWJCQT-UHFFFAOYSA-N
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Description

Ethyl 4-morpholinepropionate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-morpholin-4-ylpropanoate
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InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WRBIQTVRBWJCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
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DSSTOX Substance ID

DTXSID60173941
Record name Ethyl 4-morpholinepropionate
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Molecular Weight

187.24 g/mol
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CAS No.

20120-24-5
Record name Ethyl 3-(4-morpholino)propionate
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Foundational & Exploratory

Technical Whitepaper: Ethyl 3-Morpholinopropionate (CAS 20120-24-5)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Synthon for Medicinal Chemistry and Solubility Enhancement

Part 1: Executive Summary

Ethyl 3-morpholinopropionate (CAS 20120-24-5), often referred to in industrial catalogs as Ethyl 4-morpholinepropionate , represents a critical building block in modern drug discovery. Structurally, it combines a lipophilic ethyl ester tail with a polar, basic morpholine head via a flexible ethylene linker. This bifunctional nature makes it an ideal "solubility handle" in fragment-based drug design (FBDD) and a robust precursor for generating hydrazide-based linkers.

This guide moves beyond basic catalog data to provide a field-tested analysis of its synthesis, reactivity profile, and application in pharmaceutical workflows. We focus on the Michael Addition pathway for its synthesis due to its high atom economy and scalability, while highlighting downstream transformations essential for library generation.

Part 2: Chemical Identity & Physical Properties[1][2][3]

Understanding the physicochemical baseline is crucial for process optimization. The compound is a


-amino ester, which implies specific stability concerns (e.g., retro-Michael reactions under high heat/strong base) that must be managed.

Table 1: Physicochemical Specifications

PropertySpecificationNotes for Application
IUPAC Name Ethyl 3-(morpholin-4-yl)propanoate"4-" denotes Nitrogen attachment
CAS Number 20120-24-5 Primary identifier
Molecular Formula

MW: 187.24 g/mol
Boiling Point 118°C @ 12 mmHgVacuum distillation required for purification
Density 1.04 g/mLDenser than water; facilitates phase separation
Solubility Miscible in EtOH, DCM, TolueneModerate water solubility due to morpholine N
pKa (Calc) ~6.60 (Conjugate acid)Weak base; amenable to salt formation (HCl, Tosylate)
Part 3: Synthesis & Manufacturing Strategy

The industrial standard for synthesizing Ethyl 3-morpholinopropionate is the aza-Michael addition . This route is preferred over alkylation (using ethyl 3-chloropropionate) because it avoids the generation of stoichiometric salt waste (Green Chemistry Principle #2: Atom Economy).

The Mechanism: Aza-Michael Addition

The reaction involves the nucleophilic attack of the secondary amine (morpholine) onto the


-carbon of the 

-unsaturated ester (ethyl acrylate).

Key Process Insight: While the reaction can proceed neat (solvent-free), the exothermicity of the Michael addition requires careful thermal management to prevent polymerization of the acrylate starting material.

SynthesisPath Morpholine Morpholine (Nucleophile) Transition Transition State (Zwitterionic) Morpholine->Transition Nucleophilic Attack EthylAcrylate Ethyl Acrylate (Electrophile) EthylAcrylate->Transition Product Ethyl 3-morpholinopropionate (CAS 20120-24-5) Transition->Product Proton Transfer

Figure 1: The atom-economic aza-Michael addition pathway. No by-products are generated, making purification straightforward.

Part 4: Synthetic Utility & Reactivity Profile[3][4]

For the medicinal chemist, the value of Ethyl 3-morpholinopropionate lies in its derivatization potential.[1][2] It serves as a "masked" linker. The ester group allows for orthogonal chemistry relative to the tertiary amine.

1. Hydrazinolysis (Linker Synthesis)

Reaction with hydrazine hydrate yields 3-morpholinopropanohydrazide . This is a critical intermediate for forming acylhydrazone linkers, often used to conjugate drugs to targeting moieties or to create dynamic combinatorial libraries.

2. Hydrolysis (Acid Generation)

Saponification yields the free acid (HCl salt form recommended for stability). This acid is a common reagent for amide coupling reactions to attach the "morpholine-ethyl" tail to amine-bearing scaffolds, improving the LogD of the final drug candidate.

3. Quaternization

The tertiary nitrogen can be alkylated to form quaternary ammonium salts, used in creating cationic lipids or phase transfer catalysts.

ReactivityTree Core Ethyl 3-morpholinopropionate (CAS 20120-24-5) Hydrazine + N2H4·H2O (Ethanol, Reflux) Core->Hydrazine Hydrolysis + LiOH / H2O (Saponification) Core->Hydrolysis Reduction + LiAlH4 (Reduction) Core->Reduction Hydrazide Morpholinopropanohydrazide (Acylhydrazone Precursor) Hydrazine->Hydrazide Nucleophilic Acyl Substitution Acid 3-Morpholinopropanoic Acid (Amide Coupling Partner) Hydrolysis->Acid Ester Hydrolysis Alcohol 3-Morpholinopropanol (Ether Linker Precursor) Reduction->Alcohol Hydride Transfer

Figure 2: Divergent synthesis tree demonstrating the versatility of the ethyl ester scaffold in generating functionalized building blocks.

Part 5: Experimental Protocol (Self-Validating System)

Protocol: Solvent-Free Synthesis of Ethyl 3-Morpholinopropionate

This protocol is designed for high purity (>98%) without chromatographic separation, relying on distillation.

Reagents:

  • Morpholine (1.05 equiv) - Slight excess ensures full consumption of acrylate.

  • Ethyl Acrylate (1.00 equiv) - Limiting reagent to avoid polymerization issues during workup.

  • Phenothiazine (0.1 mol%) - Radical inhibitor (optional but recommended).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer. Place in an ice-water bath.

  • Charging: Add Morpholine (87.1 g, 1.0 mol) to the flask.

  • Addition: Add Ethyl Acrylate (100.1 g, 1.0 mol) dropwise via the funnel.

    • Critical Control Point: Maintain internal temperature below 30°C. The reaction is highly exothermic. Rapid addition will cause a runaway exotherm.

  • Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (10% MeOH/DCM) or GC-MS. Disappearance of the acrylate peak indicates completion.

  • Workup: The mixture is now crude product. No aqueous extraction is necessary (avoids emulsion formation with the surfactant-like product).

  • Purification: Perform vacuum distillation.

    • Collect fraction boiling at 118–120°C / 12 mmHg .

    • Discard the chemically distinct "fore-run" (unreacted morpholine).

  • Yield: Expect 170–180 g (90–96% Yield).

Part 6: Safety & Handling
  • Sensitization: Ethyl acrylate (starting material) is a potent sensitizer and lachrymator. All operations must occur in a fume hood. The final product is less volatile but should be treated as an irritant (H315, H319).

  • Storage: Store under nitrogen. While stable, the ester can hydrolyze slowly if exposed to atmospheric moisture over months.

  • Retro-Michael Risk: Do not distill at atmospheric pressure; temperatures >160°C can induce retro-Michael decomposition, reverting the product to morpholine and acrylate.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88374, Ethyl 3-morpholinopropionate. Retrieved from [Link]

Sources

Technical Whitepaper: Ethyl 4-morpholinepropionate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Application in Pharmaceutical Development

Part 1: Executive Summary

Ethyl 4-morpholinepropionate (CAS: 20120-24-5), more formally known as Ethyl 3-morpholinopropionate , is a bifunctional heterocyclic intermediate critical to the synthesis of morpholine-containing pharmaceuticals and agrochemicals. Characterized by a tertiary amine within a morpholine ring and a reactive ethyl ester tail, it serves as a versatile "chassis" molecule. Its dual functionality allows for orthogonal modification: the ester group undergoes hydrolysis or transesterification to attach pharmacophores, while the morpholine nitrogen provides solubility enhancement and hydrogen-bond accepting capability, a key feature in optimizing the pharmacokinetic profiles of CNS-active drugs.

This guide details the physicochemical standards, validated synthesis protocols, and reactivity profiles necessary for the rigorous integration of this compound into high-throughput screening (HTS) and lead optimization workflows.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identification[4]
  • IUPAC Name: Ethyl 3-(morpholin-4-yl)propanoate[1]

  • Common Synonyms: Ethyl 3-morpholinopropionate; 4-Morpholinepropanoic acid ethyl ester; Ethyl beta-morpholinopropionate.

  • CAS Registry Number: 20120-24-5[2][3][1][4][5][6]

  • Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    [3][1][4]
  • Molecular Weight: 187.24 g/mol [2][3][4][6]

  • SMILES: CCOC(=O)CCN1CCOCC1

Physicochemical Constants

The following data represents the free base form. Researchers must note that commercial samples may occasionally be supplied as hydrochloride salts, which appear as white solids (MP ~130°C), whereas the free base is a liquid.

PropertyValueCondition/Note
Physical State Clear Liquid@ 20°C (Free Base)
Color Colorless to Light YellowOxidation leads to yellowing
Boiling Point 118 °C@ 12 mmHg (Vacuum Distillation required)
Density 1.040 g/mL@ 25°C
Refractive Index (

)
1.4550 – 1.4600Purity indicator
pKa (Predicted) 6.60 ± 0.10Basic nitrogen (Morpholine ring)
Solubility MiscibleEthanol, Ethyl Acetate, DCM, Chloroform
Water Solubility ModerateSoluble, but lipophilic character dominates

Part 3: Synthesis & Production Mechanism[9]

The Michael Addition Pathway

The industrial and laboratory standard for synthesizing Ethyl 3-morpholinopropionate is the aza-Michael addition of morpholine to ethyl acrylate. This reaction is atom-economical (100% atom economy) and typically requires no solvent, though ethanol can be used to moderate the exotherm.

Mechanism:

  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the

    
    -carbon of the ethyl acrylate (Michael acceptor).
    
  • Enolate Formation: The electron density shifts to form a transient enolate intermediate.

  • Proton Transfer: The enolate abstracts a proton (often from the amine in non-neutral conditions or via solvent exchange) to tautomerize back to the stable ester.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction flow and critical process control points.

SynthesisWorkflow Morpholine Morpholine (Nucleophile) Mixing Controlled Addition (T < 40°C) Morpholine->Mixing EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Mixing Exotherm Exothermic Reaction Warning: Runaway Risk Mixing->Exotherm Heat Gen Aging Aging/Stirring 2-4 Hours @ RT Mixing->Aging Distillation Vacuum Distillation 118°C @ 12 mmHg Aging->Distillation Product Ethyl 3-morpholinopropionate (>98% Purity) Distillation->Product

Caption: Aza-Michael addition workflow. Temperature control during mixing is critical to prevent polymerization of ethyl acrylate.

Part 4: Reactivity Profile & Applications

Chemical Reactivity

Ethyl 3-morpholinopropionate acts as a bifunctional building block. Its reactivity is dictated by the basic morpholine nitrogen and the electrophilic ester carbonyl.

  • Hydrolysis (Saponification):

    • Treatment with aqueous NaOH or LiOH yields 3-morpholinopropionic acid . This acid is a common linker in peptide synthesis and drug conjugation.

    • Note: Acidic hydrolysis is slower due to protonation of the nitrogen, which creates electrostatic repulsion against the attacking hydronium ion.

  • Transesterification:

    • Reaction with complex alcohols (e.g., PEG-OH) allows for the creation of morpholine-functionalized polymers or surfactants.

  • N-Alkylation (Quaternization):

    • Reaction with alkyl halides (e.g., Methyl Iodide) produces quaternary ammonium salts. These derivatives are highly water-soluble and used as cationic surfactants or phase transfer catalysts.

Visualization: Reactivity Network

Reactivity Center Ethyl 3-morpholinopropionate Hydrolysis Hydrolysis (NaOH/H2O) Center->Hydrolysis Alkylation Alkylation (R-X) Center->Alkylation Reduction Reduction (LiAlH4) Center->Reduction Acid 3-Morpholinopropionic Acid (Linker/Intermediate) Hydrolysis->Acid Quat Quaternary Ammonium Salt (Cationic Surfactant) Alkylation->Quat Alcohol 3-Morpholinopropanol (Pharmaceutical Reagent) Reduction->Alcohol

Caption: Divergent synthesis pathways. The ester and amine functionalities allow access to acids, alcohols, and quaternary salts.

Part 5: Validated Experimental Protocol

Protocol: Synthesis of Ethyl 3-morpholinopropionate via Aza-Michael Addition

Objective: Synthesize 50g of high-purity intermediate without chromatographic purification.

Materials:

  • Morpholine (ReagentPlus®, ≥99%)

  • Ethyl Acrylate (stabilized with MEHQ)

  • Ethanol (Absolute, optional solvent)

  • Glassware: 250mL 3-neck Round Bottom Flask (RBF), Dropping Funnel, Thermometer, Reflux Condenser.

Procedure:

  • Setup: Charge the RBF with Morpholine (1.05 eq) . The slight excess ensures complete consumption of the acrylate, which is harder to remove.

  • Cooling: Place the RBF in an ice-water bath. Cool to <10°C.

  • Addition: Add Ethyl Acrylate (1.0 eq) dropwise via the dropping funnel.

    • Critical Step: Monitor temperature. Do not allow T > 35°C. The reaction is highly exothermic. Rapid addition can lead to runaway polymerization of the acrylate.

  • Reaction: Once addition is complete, remove the ice bath. Stir at Room Temperature (25°C) for 3 hours.

    • Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The acrylate spot should disappear.

  • Workup: No aqueous workup is required if neat.

  • Purification: Perform vacuum distillation.

    • Fraction 1: Unreacted Morpholine (lower BP).

    • Fraction 2: Ethyl 3-morpholinopropionate (BP 118°C @ 12 mmHg).[2]

  • Yield: Expected yield >90%.

Part 6: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[7][8][9][10]

  • H319: Causes serious eye irritation.[7][8][9][10]

Storage Protocol:

  • Atmosphere: Store under nitrogen or argon. The morpholine nitrogen is susceptible to slow oxidation (N-oxide formation) upon prolonged exposure to air.

  • Temperature: Cool, dry place (2-8°C preferred for long-term storage).

  • Incompatibility: Strong oxidizing agents and strong acids.

First Aid:

  • Eye Contact: Rinse immediately with plenty of water for 15 minutes.[9][11][12] The basicity of the amine can cause corneal damage if not treated.

  • Skin: Wash with soap and water.[9][12] Do not use organic solvents (ethanol) to wash skin, as this may increase transdermal absorption.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Ethyl 3-morpholinopropionate.[3][1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-Morpholinepropionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-morpholinepropionate, a morpholine derivative with the chemical formula C₉H₁₇NO₃, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, combining a morpholine ring and an ethyl ester, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. The morpholine moiety is a common feature in a variety of drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.

A thorough understanding of the spectral characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and quality control in synthetic processes. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of predicted data, spectral data from analogous structures, and established principles of spectroscopic interpretation, designed to serve as a reliable reference for laboratory and research applications.

Molecular Structure

fragmentation M [C₉H₁₇NO₃]⁺˙ m/z = 187 F1 [C₇H₁₂NO₂]⁺ m/z = 142 (- C₂H₅) M->F1 - •C₂H₅ F2 [C₈H₁₄NO]⁺ m/z = 140 (- OCH₂CH₃) M->F2 - •OCH₂CH₃ F3 [C₅H₁₀N]⁺ m/z = 86 M->F3 cleavage at C-C bond alpha to N F4 [C₄H₈NO]⁺ m/z = 86 F2->F4 - C₄H₆

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed fingerprint for the unambiguous identification and characterization of this important synthetic building block. While experimentally derived spectra are the gold standard, the predicted and inferred data presented in this guide, based on sound spectroscopic principles and analysis of analogous structures, offer a robust framework for researchers and scientists. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment in research and development settings.

References

  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]

  • GSRS. This compound. Retrieved from [Link]

  • PubChem. Ethylmorpholine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (2019, August). Synthesis, spectral analysis and biological evaluation of 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

Sources

Methodological & Application

Ethyl 4-morpholinepropionate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of contemporary medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The morpholine ring, with its unique combination of a basic nitrogen and a polar ether oxygen, can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all of which are critical determinants of a drug's success.[3][4] Ethyl 4-morpholinepropionate, as a readily available and versatile building block, offers a convenient entry point for incorporating this valuable pharmacophore into novel drug candidates. This guide provides an in-depth exploration of this compound's applications in drug discovery, complete with detailed experimental protocols to empower researchers in their quest for new therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in drug design. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[5]
Molecular Weight 187.24 g/mol [5]
Appearance Clear, colorless to light orange/yellow liquid[6]
Boiling Point 118 °C at 12 mmHg[6]
Density 1.04 g/cm³[6]
Refractive Index 1.4550[6]
pKa (Predicted) 6.60 ± 0.10[6]
LogP (Predicted) 0.1

The Role of the Morpholine Moiety in Drug Design and ADME Properties

The morpholine scaffold is not merely a passive linker; it actively contributes to a molecule's drug-like properties, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility and Lipophilicity: The morpholine ring strikes a delicate balance between hydrophilicity and lipophilicity.[4] The ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with aqueous environments and improving solubility. Simultaneously, the hydrocarbon backbone of the ring contributes to a degree of lipophilicity, which is essential for membrane permeability.[3] This balanced profile is often crucial for achieving optimal oral bioavailability.[4]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.[7] The tertiary amine is less prone to N-dealkylation compared to other alkylamines, and the ether linkage is also metabolically stable. This inherent stability can lead to a longer in vivo half-life and an improved pharmacokinetic profile.[4]

  • Receptor Interactions: The oxygen atom of the morpholine ring can participate in hydrogen bonding with biological targets, such as enzymes and receptors, thereby contributing to binding affinity and potency.[2] The flexible chair conformation of the ring also allows it to act as a versatile scaffold, orienting substituents in a favorable manner for target engagement.[3]

  • Reduced Basicity: The pKa of the morpholine nitrogen is typically lower than that of acyclic tertiary amines.[3] This reduced basicity can be advantageous in minimizing off-target effects and improving the overall safety profile of a drug candidate.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the morpholine moiety is evident in several successful drugs. While not all contain the precise this compound backbone, they highlight the value of the morpholino group in their respective therapeutic areas.

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[8] Gefitinib features a morpholinopropoxy side chain, which enhances its solubility and contributes to its favorable pharmacokinetic profile.[6][9]

  • Linezolid (Zyvox®): An oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The morpholine ring in Linezolid is crucial for its antibacterial activity and contributes to its metabolic stability.[7][10]

  • Aprepitant (Emend®): A neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[11] The morpholine core is a key structural element of Aprepitant, contributing to its high affinity and selectivity for the NK1 receptor.[3][12]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and key transformations of this compound, enabling its seamless integration into drug discovery workflows.

Protocol 1: Synthesis of this compound via Michael Addition

This protocol describes the synthesis of this compound through the Michael addition of morpholine to ethyl acrylate. This reaction is a classic example of conjugate addition and is a highly efficient method for preparing β-amino esters.[13][14]

Reaction Scheme:

G morpholine Morpholine ethyl_morpholinepropionate This compound morpholine->ethyl_morpholinepropionate Base Catalyst ethyl_acrylate Ethyl Acrylate ethyl_acrylate->ethyl_morpholinepropionate

Caption: Synthesis of this compound.

Materials:

  • Morpholine

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃) or another suitable base catalyst[15]

  • Ethanol (or another suitable solvent)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add morpholine (1.0 equivalent) and ethanol.

  • While stirring, add potassium carbonate (0.1 equivalents) to the solution.

  • Slowly add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound as a clear liquid.

Causality Behind Experimental Choices:

  • Catalyst: A base catalyst like potassium carbonate is used to deprotonate the morpholine nitrogen, increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of ethyl acrylate.[13]

  • Solvent: Ethanol is a common solvent for Michael additions as it can solvate both the reactants and the catalyst.

  • Stoichiometry: A slight excess of ethyl acrylate is used to ensure the complete consumption of the morpholine.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, leading to a shorter reaction time.

Protocol 2: Hydrolysis of this compound to 3-Morpholinopropanoic Acid

This protocol details the conversion of this compound to its corresponding carboxylic acid, 3-Morpholinopropanoic acid, through base-catalyzed hydrolysis (saponification).[16][17] The resulting carboxylic acid is a key intermediate for subsequent amide bond formation.

Reaction Scheme:

G ethyl_morpholinepropionate This compound morpholinopropanoic_acid 3-Morpholinopropanoic Acid ethyl_morpholinepropionate->morpholinopropanoic_acid 1. Heat ethanol Ethanol ethyl_morpholinepropionate->ethanol naoh NaOH (aq) naoh->morpholinopropanoic_acid naoh->ethanol

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • pH paper or pH meter

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until all the starting ester has been consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the solution to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 3-Morpholinopropanoic acid should form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the solid product under vacuum to obtain pure 3-Morpholinopropanoic acid.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. The reaction is irreversible because the resulting carboxylate is deprotonated by the base.[16]

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is less soluble in water.

  • Ice Bath: Cooling the solution during acidification helps to control the exotherm of the neutralization reaction and promotes the precipitation of the product.

Protocol 3: Amide Coupling of 3-Morpholinopropanoic Acid with an Amine

This protocol outlines a general procedure for the formation of an amide bond between 3-Morpholinopropanoic acid and a primary or secondary amine using the common coupling reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[18][19]

Reaction Scheme:

G morpholinopropanoic_acid 3-Morpholinopropanoic Acid amide Amide Product morpholinopropanoic_acid->amide DMF, DIPEA amine Amine (R-NH2) amine->amide edc_hobt EDC, HOBt edc_hobt->amide

Caption: Amide bond formation.

Materials:

  • 3-Morpholinopropanoic acid

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Morpholinopropanoic acid (1.0 equivalent), the amine (1.1 equivalents), and anhydrous DMF.

  • Stir the solution until all solids are dissolved.

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Reagents: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.[18][19]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to maintain a basic environment for the coupling reaction.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and reagents used in amide coupling reactions.

  • Inert Atmosphere: An inert atmosphere is used to prevent the reaction of the activated intermediates with moisture.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its straightforward synthesis and the ease with which it can be converted into the corresponding carboxylic acid make it an attractive starting material for the synthesis of a wide array of derivatives. The strategic incorporation of the morpholine moiety can significantly enhance the drug-like properties of a molecule, leading to improved pharmacokinetic profiles and potentially more effective and safer medicines. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their drug discovery endeavors.

References

  • Williams, S. R., Miller, K. M., & Long, T. E. (2010). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Journal of Polymer Science Part A: Polymer Chemistry, 48(1), 165-173. [Link]

  • CN107973759B - Preparation method of acryloyl morpholine - Google Patents. (n.d.).
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  • This compound - gsrs. (n.d.). Retrieved February 2, 2026, from [Link]

  • Di Martino, R. M. C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2763. [Link]

  • Di Martino, R. M. C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2763. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(3), 514-517. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Reddit - Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026, January 30). Retrieved February 2, 2026, from [Link]

  • Linezolid. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Clark, J. (2023, January 2). Hydrolysis of esters. Chemguide. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. (n.d.). Retrieved February 2, 2026, from [Link]

  • This compound (C9H17NO3). (n.d.). Retrieved February 2, 2026, from [Link]

  • Structures of the morpholine parent heterocycle, and linezolid,... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved February 2, 2026, from [Link]

  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity - YouTube. (2024, February 25). Retrieved February 2, 2026, from [Link]

  • N-(((5S)-3-(3-Fluoro-4-(morpholin-4-yl)phenyl)-2-oxo-1,3-oxazolidin-5-yl)methyl)(ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_3)acetamide | C16H20FN3O4 | CID 25217322 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents. (n.d.).
  • Li, X., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(9), 10496-10505. [Link]

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Sources

Reaction of Ethyl 4-morpholinepropionate with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of N-Substituted 4-Morpholinepropionamides via Reaction of Ethyl 4-Morpholinepropionate with Primary Amines.

For: Researchers, Scientists, and Drug Development Professionals.

Strategic Overview: The Value of N-Substituted 4-Morpholinepropionamides in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, prized for its unique physicochemical properties that can confer favorable pharmacokinetic profiles to drug candidates.[1][2] Its presence often improves aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB), making it a privileged scaffold, particularly in the development of central nervous system (CNS) therapeutics.[1][2] The reaction of this compound with a diverse range of primary amines is a direct and atom-economical route to novel N-substituted 4-morpholinepropionamides. These products serve as valuable intermediates or final active pharmaceutical ingredients (APIs) in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]

This document provides a comprehensive guide to this amidation reaction, detailing the underlying mechanism, offering robust experimental protocols, and explaining the critical reasoning behind procedural choices to ensure reproducible and high-yielding success.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of an ester, such as this compound, to an amide using a primary amine is a classic example of nucleophilic acyl substitution, often termed aminolysis. The reaction generally requires thermal energy or catalysis to proceed efficiently, as esters are moderately reactive electrophiles and amines are moderately good nucleophiles.[5][6]

The process can be summarized in the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.[5][7]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the ethoxide (⁻OCH₂CH₃) as a leaving group.

  • Proton Transfer: The expelled ethoxide is a relatively strong base and deprotonates the positively charged nitrogen atom, yielding the final amide product and ethanol as a byproduct.[7]

This fundamental mechanism underpins the choice of reaction conditions and potential catalytic strategies.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Collapse cluster_2 Step 3: Proton Transfer R_NH2 R-NH₂ Tetrahedral Tetrahedral Intermediate R_NH2->Tetrahedral Attack on Carbonyl Ester This compound Ester->Tetrahedral Intermediate_copy Tetrahedral Intermediate Protonated_Amide Protonated Amide Intermediate_copy->Protonated_Amide Ethoxide Ethoxide Leaving Group Intermediate_copy->Ethoxide Expulsion Protonated_Amide_copy Protonated Amide Ethoxide_copy Ethoxide Final_Amide Final Amide Product Protonated_Amide_copy->Final_Amide Ethoxide_copy->Protonated_Amide_copy Deprotonation Ethanol Ethanol Byproduct Ethoxide_copy->Ethanol

Caption: Key stages of the nucleophilic acyl substitution mechanism.

Experimental Protocols & Methodologies

This section details two primary protocols: a thermally-driven, uncatalyzed method suitable for more reactive amines, and a catalyzed approach for less reactive or sterically hindered substrates.

General Materials & Equipment
  • Reagents: this compound, various primary amines (e.g., benzylamine, aniline, n-butylamine), anhydrous solvents (e.g., Toluene, DMSO, or neat conditions), catalyst (e.g., Iron(III) chloride, Potassium tert-butoxide), deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆).

  • Glassware: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer bar, heating mantle with temperature control.

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), LC-MS, NMR spectrometer, FT-IR spectrometer.

  • Workup & Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, standard organic solvents (e.g., Ethyl Acetate, Hexanes, Dichloromethane).

Protocol 1: Thermally-Driven Aminolysis (Neat Conditions)

This method is direct and avoids solvents, making it a greener approach where applicable. It is most effective with unhindered, nucleophilic primary alkylamines.

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stirrer bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the primary amine (1.1 - 1.5 eq.) to the flask. A slight excess of the more volatile reactant (often the amine) is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. The ethanol byproduct will begin to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in Dichloromethane. The ester starting material is less polar than the amide product. The reaction is complete when the ester spot is no longer visible. Typical reaction times are 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes upon cooling, it can be isolated by filtration and washed with a cold, non-polar solvent like diethyl ether or hexanes.

    • If the product is an oil, remove any excess amine and ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Catalyzed Aminolysis

For less reactive amines (e.g., anilines) or to achieve faster reaction times at lower temperatures, a catalyst is beneficial. Both base-promoted and Lewis acid-catalyzed methods are effective.[8][9]

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., Toluene, 20 mL).

  • Catalyst Addition:

    • For Base-Promoted: Add Potassium tert-butoxide (t-BuOK, 1.2 eq.) and stir for 10 minutes.[8]

    • For Lewis Acid-Catalyzed: Add anhydrous Iron(III) chloride (FeCl₃, 15 mol%).[9]

  • Amine Addition: Dissolve the primary amine (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction as described in Protocol 1. Catalyzed reactions are often significantly faster (1-8 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (for base-catalyzed) or water (for Lewis acid-catalyzed).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Expertise & Rationale: The "Why" Behind the Protocol

  • Choice of Conditions (Neat vs. Solvent): Running the reaction "neat" (without solvent) is preferable from a green chemistry perspective and can increase reaction rates due to high reactant concentration. However, it requires thermally stable reactants. Solvents like Toluene or DMSO are used for higher boiling points or to dissolve solid reactants.

  • Excess Amine: Using a slight excess of the primary amine helps to push the reaction equilibrium towards the products, according to Le Châtelier's principle. This is especially important if the amine is volatile and might be lost from the reaction vessel over time.

  • Catalysis Strategy:

    • Base-Promoted (e.g., t-BuOK): The strong base deprotonates the amine, increasing its nucleophilicity and dramatically accelerating the initial attack on the ester carbonyl. This is highly effective but may not be suitable for substrates with base-sensitive functional groups.[8]

    • Lewis Acid (e.g., FeCl₃): The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester. This coordination withdraws electron density, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine nucleophile. This method is often compatible with a wider range of functional groups.[9]

  • Workup Procedure: The aqueous wash is critical. For base-catalyzed reactions, a bicarbonate wash neutralizes the catalyst and removes acidic impurities. For Lewis acid-catalyzed reactions, the wash removes the metal salts. The brine wash helps to remove residual water from the organic phase before drying.

  • Self-Validation via Monitoring: Regular monitoring by TLC is a simple and effective way to validate the protocol's progress. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amide product provides direct evidence of the transformation. LC-MS can provide more definitive confirmation by showing the expected mass of the product.

Data Presentation: Representative Reactions

The following table outlines expected parameters for the synthesis of various N-substituted 4-morpholinepropionamides using Protocol 2 (FeCl₃ catalyzed).

EntryPrimary Amine (R-NH₂)Temp (°C)Time (h)Typical Yield (%)Notes
1Benzylamine604>90%A reactive primary alkylamine.
2n-Butylamine606>85%Straightforward reaction.
3Aniline808~75%Less nucleophilic aromatic amine requires higher temp.
44-Fluoroaniline808~70%Electron-withdrawing group slightly reduces reactivity.
5Cyclohexylamine705>90%Sterically accessible and highly nucleophilic.

Visualization: Experimental Workflow

Caption: General workflow for synthesis and purification.

References

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl morpholine.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • ChemistNate. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

  • Mhlongo, N. N., et al. (2021). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules. Retrieved from [Link]

  • Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of thiols and amines with ethyl propiolate. Retrieved from [Link]

  • National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Kim, S.-I., Baek, H.-W., & Um, I.-H. (2009). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic amidation reactions from amines and acids (or esters). Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • ACS Publications. (2021, January 7). Manganese Catalyzed Direct Amidation of Esters with Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]

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Application Notes and Protocols for Amide Coupling Reactions Utilizing Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of morpholine derivatives in amide coupling reactions. This document offers in-depth technical insights, detailed experimental protocols, and the underlying scientific principles that govern these transformations.

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern chemistry and biology, most notably as the fundamental linkage in peptides and proteins.[1] Its prevalence in pharmaceuticals, natural products, and advanced materials underscores the critical need for robust and efficient methods for its construction.[2][3] While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often challenging due to the basicity of the amine leading to salt formation and the poor leaving group nature of the hydroxyl group on the carboxylic acid.[4] Consequently, a vast array of coupling reagents and strategies has been developed to facilitate this pivotal transformation.[2]

The Strategic Advantage of Morpholine Derivatives in Amide Synthesis

Morpholine is a versatile heterocyclic compound that has found extensive use in medicinal and industrial chemistry.[1] In the context of amide synthesis, N-acyl morpholines, where a carbonyl group is attached to the morpholine nitrogen, have emerged as valuable acylating intermediates.[5][6] These morpholine amides offer several distinct advantages over other activated carboxylic acid derivatives:

  • Enhanced Stability: Morpholine amides are generally stable, isolable compounds, allowing for purification before their use in subsequent reactions.[5]

  • Favorable Reactivity Profile: They exhibit a balanced reactivity, readily undergoing nucleophilic attack by amines to form the desired amide product while minimizing side reactions.[6]

  • Improved Solubility: The presence of the morpholine moiety can enhance the solubility of the acylating agent in a variety of organic solvents.[5]

  • Reduced Over-reaction: In reactions with organometallic reagents, morpholine amides are known to minimize over-addition, a common issue with more reactive acylating agents.[7]

While the topic of this guide is "Ethyl 4-morpholinepropionate derivatives," it is important to clarify that this specific compound, featuring an ethyl propionate group attached to the morpholine nitrogen, is not typically a direct coupling reagent. Instead, it serves as a valuable starting material for the synthesis of activated morpholine derivatives that can then participate in amide coupling reactions. The following sections will detail the principles and protocols for such transformations.

General Mechanism of Amide Bond Formation via Activated Carboxylic Acids

The majority of amide coupling reactions proceed through a two-step mechanism involving the activation of a carboxylic acid. This process converts the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Activator Activating Agent (e.g., EDC, DCC) RCOOH->Activator Reaction Intermediate Activated Intermediate (e.g., O-acylisourea) Activator->Intermediate Forms Amine Amine (R'-NH2) Intermediate->Amine Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Forms Amide Amide (R-CONHR') Tetrahedral->Amide Collapse & Leaving Group Expulsion

Figure 1: Generalized mechanism of amide bond formation.

Experimental Protocols

This section provides detailed protocols for the synthesis of a morpholine amide from a carboxylic acid and its subsequent use in an amide coupling reaction.

Protocol 1: Synthesis of an N-Acyl Morpholine Intermediate

This protocol describes the synthesis of an N-acyl morpholine from a generic carboxylic acid and morpholine using a common carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Carboxylic Acid (R-COOH)

  • Morpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM.

  • Add morpholine (1.1 eq) to the solution.

  • Add a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl morpholine.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Amide Synthesis using an N-Acyl Morpholine

This protocol details the reaction of a purified N-acyl morpholine with a primary or secondary amine to form the final amide product.

Materials:

  • N-Acyl Morpholine (from Protocol 1)

  • Primary or Secondary Amine (R'-NH2)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the N-acyl morpholine (1.0 eq).

  • Dissolve the N-acyl morpholine in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as recrystallization or flash column chromatography.

Hypothetical Application: A Workflow Starting from this compound

The following workflow illustrates how a researcher might utilize this compound as a precursor in a multi-step synthesis culminating in a desired amide.

Workflow from this compound Start This compound Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Acid 4-Morpholinepropionic Acid Hydrolysis->Acid Activation Step 2: Carboxylic Acid Activation (e.g., EDC, HOBt, DCM) Acid->Activation Activated_Intermediate Activated Morpholinepropionic Acid Activation->Activated_Intermediate Coupling Step 3: Amide Coupling (Amine R'-NH2, Base) Activated_Intermediate->Coupling Final_Amide Final Amide Product Coupling->Final_Amide

Figure 2: Hypothetical synthetic workflow.

In this proposed sequence, the ethyl ester of this compound is first hydrolyzed to the corresponding carboxylic acid. This acid is then activated using standard coupling reagents, followed by the addition of the desired amine to form the final amide product. This approach leverages the morpholine scaffold provided by the starting material.

Data Summary: Representative Amide Coupling Reactions with Morpholine

The following table summarizes typical reaction conditions and outcomes for the coupling of various carboxylic acids with morpholine to form N-acyl morpholines, a key step in many morpholine-based amide syntheses.

Carboxylic Acid SubstrateCoupling ReagentBaseSolventTime (h)Yield (%)Reference
Benzoic AcidEDC/HOBtDIPEAACN1285-95[2]
NaproxenEDC/DMAP-DCM1684[2]
Boc-ProlineHATUDIPEADMF2>90General Peptide Synthesis Protocols
Thiazole Carboxylic AcidEDC/DMAP/HOBtDIPEAACN12~60[2]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Troubleshooting and Key Considerations

  • Low Yield: If the yield of the amide is low, consider increasing the reaction temperature, extending the reaction time, or using a more potent activating agent such as HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Reactions: In peptide synthesis, racemization of chiral centers can be a concern. The use of additives like HOBt or employing coupling reagents known to suppress racemization is recommended.[2]

  • Purification Challenges: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) can sometimes be difficult to remove. Using water-soluble carbodiimides like EDC allows for its removal with an aqueous wash. The high polarity of some morpholine derivatives might require the use of more polar eluent systems in column chromatography.

Conclusion

Morpholine derivatives are highly valuable tools in the synthesis of amides, offering advantages in stability, reactivity, and solubility. By understanding the principles of carboxylic acid activation and the role of the morpholine moiety, researchers can effectively design and execute robust amide coupling strategies. While compounds like this compound may not be direct coupling agents, they serve as excellent starting points for the construction of more complex, amide-containing molecules that are central to drug discovery and materials science.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(24), 3639-3648. [Link]

  • Scheidt, K. A., et al. (2010). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters, 12(23), 5488–5491. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(16), 3546–3549. [Link]

  • Li, G., et al. (2021). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 19(34), 7433-7439. [Link]

  • Poirier, M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 28247–28256. [Link]

  • Benoiton, N. L., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-620. [Link]

  • Reddy, P. V. N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(28), 3613-3616. [Link]

  • Kumar, A., et al. (2022). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. Organic Letters, 24(31), 5768–5772. [Link]

  • De Luca, L., & Giacomelli, G. (2006). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. The Journal of Organic Chemistry, 71(21), 8288–8291. [Link]

  • Szostak, M., et al. (2025). Formation of amide by reaction of N-oxides of morpholineacetonitrile with NaH and DMF. Tetrahedron, 167, 134371. [Link]

  • Anderson, G. W., & Young, R. W. (1952). The reaction of N-phthaloylglycine with ethyl chloroformate in the presence of tertiary amines. Journal of the American Chemical Society, 74(21), 5307–5309.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • Gante, J. (1994). Properties of the Amide Bond Involving Proline 4,5-methanologues: an Experimental and Theoretical Study. Angewandte Chemie International Edition in English, 33(15-16), 1699-1720. [Link]

  • Allen, C. L., & Williams, J. M. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Contente, M. L., & Paradisi, F. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3469-3482. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Purification of Ethyl 3-(morpholin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EMKP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Tertiary Amine Esters

Introduction: The Core Challenge

You are attempting to purify Ethyl 3-(morpholin-4-yl)propanoate (often referred to as Ethyl 4-morpholinepropionate). This molecule presents a classic "Janus" problem in chromatography:

  • The Ester Tail: Lipophilic and easy to move.

  • The Morpholine Head: A basic tertiary amine (pKa ~7.4) that acts as a "brake," binding aggressively to the acidic silanol groups (

    
    ) on standard silica gel.
    

Without intervention, this interaction causes streaking, band broadening, and poor recovery . This guide provides a self-validating protocol to neutralize this interaction and achieve high-purity isolation.

Module 1: Method Development & Setup

Stationary & Mobile Phase Selection

Do not use standard Hexane/Ethyl Acetate gradients without modification. The amine will stick to the silica, and you will lose product.[1]

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase is sufficient only if the mobile phase is modified.
Mobile Phase Base Hexane / Ethyl AcetateStandard polarity adjustment.
Critical Modifier Triethylamine (TEA) (1–5% v/v)Mandatory. TEA competes for the acidic silanol sites, "capping" them so your product can pass through without dragging.
Alternative Modifier 1% Aqueous Ammonia in MeOH/DCMUse only if the compound is too polar for Hexane/EtOAc (unlikely for this ester).
Visualization (Detection)

Your molecule lacks a strong UV chromophore (no conjugated


-systems). UV at 254 nm will be weak or non-existent.
  • Primary Method: Iodine Chamber (

    
    ).  The morpholine nitrogen complexes with iodine, appearing as brown/yellow spots.
    
  • Specific Method: Dragendorff’s Reagent. Stains tertiary amines bright orange/red against a yellow background. High specificity.

  • Avoid: Potassium Permanganate (

    
    ). It is often too aggressive and non-specific for this separation.
    

Module 2: The "Anti-Tailing" Protocol

The most common failure mode is "streaking," where the product elutes continuously over 20+ fractions. Follow this workflow to prevent it.

Workflow Diagram: Amine Purification Logic

purification_logic Start Crude Reaction Mixture (Michael Addition) TLC_Check TLC Analysis (Hex/EtOAc + 5% TEA) Start->TLC_Check Decision Is Rf > 0.2 and < 0.8? TLC_Check->Decision Adjust Adjust Polarity (Increase EtOAc) Decision->Adjust No Column_Prep Column Pre-treatment (Slurry with 5% TEA/Hexane) Decision->Column_Prep Yes Adjust->TLC_Check Loading Load Sample (Liquid or Celite Dry Load) Column_Prep->Loading Elution Elute with 1% TEA in Gradient Loading->Elution Detection Visualize (Iodine/Dragendorff) Elution->Detection

Figure 1: Logical workflow for purifying tertiary amines, emphasizing the critical pre-treatment step.

Step-by-Step Protocol
  • Column Pre-treatment (The "Neutralization" Step):

    • Prepare your silica slurry using Hexane containing 5% Triethylamine (TEA) .

    • Pour the column and flush with 2–3 column volumes of this buffer.

    • Why? This saturates the silica's acidic sites (

      
      ) with TEA before your product even touches the column.
      
  • Elution:

    • Switch to your running solvent (e.g., 4:1 Hexane:EtOAc) but maintain 1% TEA in the solvent mixture throughout the run.

    • Note: If you remove TEA from the mobile phase, the TEA bound to the silica will slowly wash off, re-exposing acidic sites and causing your product to streak mid-column.

  • Product Recovery:

    • Pool fractions containing the product.[2]

    • Evaporation: Rotovap the solvent.[2][3][4]

    • TEA Removal: You will likely have residual TEA (bp 89°C) and TEA-Acetate salts.

      • Fix: Dissolve the oil in DCM and wash with saturated

        
         (to remove salts) or simply dry under high vacuum ( < 1 mbar) for 4 hours if the product is stable. The volatility of TEA allows it to be pumped off.
        

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with unreacted Morpholine. How do I separate them?

Diagnosis: Morpholine is also a base, but it is much more polar and lower molecular weight than your ester product. Solution:

  • Evaporation First: Morpholine has a boiling point of ~129°C. If your product is an oil with a high boiling point (>200°C), you can remove the bulk of unreacted morpholine by high-vacuum distillation or rotary evaporation at 60°C before the column.

  • TLC Separation: On TLC (with TEA), morpholine should stay near the baseline (

    
    ) while your ester moves up (
    
    
    
    ). If they are close, lower the EtOAc concentration.
Q2: I see "Ghost Spots" or a continuous smear on my TLC plate.

Diagnosis: This is classic amine tailing. The silica on your TLC plate is acidic, just like the column.[1] Solution:

  • Dip your TLC plate in a beaker of 10% TEA in Hexane and let it dry before spotting your compound.

  • Alternatively, add 2-3 drops of TEA/Ammonia directly to your TLC developing chamber.

Q3: The product turned yellow/brown after the column.

Diagnosis: Oxidation of the amine or residual iodine (if used for detection). Solution:

  • Amines oxidize in air. Store under nitrogen/argon.

  • If the color is from iodine vapors in the fraction collector, wash the organic phase with Sodium Thiosulfate (

    
    ) solution to reduce the iodine back to iodide (colorless).
    

Module 4: The Mechanism of Failure (Visualized)

Understanding why the separation fails is crucial for preventing it.

interaction_mechanism Silica Silica Surface (Acidic Si-OH) Product Morpholine Product (Basic Nitrogen) Silica->Product Hydrogen Bonding (Causes Tailing) Result Product Elutes Freely Product->Result No Drag TEA Triethylamine (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Si-OH) TEA->Result

Figure 2: Competitive binding mechanism. TEA (Green) blocks the acidic sites (Red), allowing the Product (Blue) to pass without retention.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[5] Morpholine, 4-ethyl-.[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status. Pharmazie. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

Technical Support Center: Hydrolysis of Ethyl 4-morpholinepropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-morpholinepropionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding 3-Morpholinopropanoic acid and ethanol. This is a common reaction for esters, and its rate is significantly influenced by pH and temperature.[1][2]

Q2: How does pH affect the stability of this compound?

The hydrolysis of this compound is subject to both acid and base catalysis.

  • Acidic Conditions (pH < 7): Under acidic conditions, the ester oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] The rate of hydrolysis is generally proportional to the concentration of hydronium ions.

  • Neutral Conditions (pH ≈ 7): While hydrolysis still occurs at neutral pH, the rate is typically at its minimum compared to acidic or basic conditions.

  • Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester. This process, known as saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis.[1] The rate of hydrolysis is proportional to the concentration of hydroxide ions.

Therefore, to maintain the stability of this compound in an aqueous solution for short-term storage or during an experiment, it is advisable to maintain the pH as close to neutral as possible. For long-term storage, the compound should be kept in a dry, room temperature environment.[3][4]

Q3: What are the expected degradation products of this compound hydrolysis?

The hydrolysis of this compound (C9H17NO3) results in the formation of 3-Morpholinopropanoic acid (C7H13NO3) and Ethanol (C2H5OH).[1]

  • This compound: The starting ester compound.[4]

  • 3-Morpholinopropanoic acid: The carboxylic acid hydrolysis product.

  • Ethanol: The alcohol hydrolysis product.

It is crucial to have analytical methods capable of separating and quantifying the parent compound from these degradation products to accurately assess stability.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my aqueous formulation.

Possible Causes & Solutions:

  • Incorrect pH of the Solution:

    • Diagnosis: Measure the pH of your aqueous solution. It is likely either too acidic or too basic.

    • Solution: Adjust the pH of your solution to be as close to neutral (pH 7) as possible using appropriate buffers. The choice of buffer is critical as some buffer components can catalyze hydrolysis. Phosphate or citrate buffers are common starting points, but their compatibility should be verified.

  • Elevated Temperature:

    • Diagnosis: Review your experimental conditions. Are you working at elevated temperatures?

    • Solution: If the experimental protocol allows, conduct the experiment at a lower temperature. The rate of hydrolysis, like most chemical reactions, increases with temperature. If elevated temperatures are necessary, the experiment time should be minimized to reduce the extent of degradation.

  • Presence of Catalytic Impurities:

    • Diagnosis: Consider the purity of your reagents and water. The presence of metal ions or other catalytic species can accelerate hydrolysis.

    • Solution: Use high-purity water (e.g., HPLC-grade) and reagents. If contamination is suspected, purify the starting materials.

Issue 2: My analytical method (e.g., HPLC) is not showing a clear separation between this compound and its degradation products.

Possible Causes & Solutions:

  • Inadequate Chromatographic Conditions:

    • Diagnosis: The peak for this compound may be co-eluting with the peak for 3-Morpholinopropanoic acid.

    • Solution: Method development and optimization are required.

      • Column Selection: A C18 column is a good starting point for reversed-phase chromatography. The hydrophobicity difference between the ester and the resulting carboxylic acid should allow for separation.

      • Mobile Phase: Adjust the organic modifier (e.g., acetonitrile or methanol) concentration and the pH of the aqueous portion of the mobile phase. Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, leading to better retention and peak shape. A gradient elution may be necessary to achieve optimal separation.

      • Detector: A UV detector set at a low wavelength (e.g., 210 nm) is often suitable for these compounds which lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can also be used for detection and confirmation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature and take samples at various time points (e.g., 30 minutes, 1, 2, 4 hours). Basic hydrolysis is typically much faster.

    • Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Incubate at room temperature for a defined period, taking samples at various time points.

  • Thermal Degradation:

    • Keep a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 70°C) for an extended period.

    • Also, expose a solution of the compound to the same thermal stress.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC method.

Data Interpretation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks indicates degradation products. The decrease in the peak area of the parent compound provides the extent of degradation.

Protocol 2: HPLC Method for the Analysis of this compound and its Hydrolysis Product

Objective: To provide a starting point for an HPLC method to separate and quantify this compound and 3-Morpholinopropanoic acid.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (1:1)

Note: This is a generic method and may require optimization for your specific instrumentation and sample matrix.

Visualizations

Hydrolysis of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound 3-Morpholinopropanoic_acid 3-Morpholinopropanoic acid This compound->3-Morpholinopropanoic_acid H+ or OH- Water Water Ethanol Ethanol

Caption: The hydrolysis of this compound in the presence of acid or base yields 3-Morpholinopropanoic acid and ethanol.

Forced Degradation Workflow

Forced_Degradation_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution of this compound Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 70 °C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Sample_Collection Sample Collection at Time Points Acid_Hydrolysis->Sample_Collection Base_Hydrolysis->Sample_Collection Oxidation->Sample_Collection Thermal->Sample_Collection Photolytic->Sample_Collection Analysis HPLC Analysis Sample_Collection->Analysis Data_Interpretation Data Interpretation (Assess Degradation) Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: A typical workflow for conducting forced degradation studies on this compound.

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Iram, F., et al. (2017, January 7). Forced Degradation Studies. ResearchGate. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

Sources

Identifying impurities in commercial Ethyl 4-morpholinepropionate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying Impurities in Commercial Ethyl 4-morpholinepropionate

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in identifying potential impurities in commercial batches of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental choices.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this raw material is critical to ensure the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or improper storage. This guide will walk you through the common impurities, their sources, and the analytical techniques to identify and quantify them.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in my commercial this compound?

The most probable impurities in commercial this compound can be categorized into three main groups:

  • Process-Related Impurities: These are substances related to the synthesis process. The most common industrial synthesis of this compound is the Michael addition of morpholine to ethyl acrylate. Therefore, the primary process-related impurities are:

    • Morpholine: Unreacted starting material.

    • Ethyl acrylate: Unreacted starting material.

    • By-products of the Michael Addition: While the reaction is generally efficient, side reactions can occur, potentially leading to the formation of dimers or other adducts, though these are typically present at low levels in well-controlled processes.

  • Degradation Products: These impurities form due to the decomposition of this compound over time or upon exposure to adverse conditions such as moisture, oxygen, light, or extreme temperatures. The main degradation pathways are:

    • Hydrolysis: The ester group can hydrolyze in the presence of water to form 4-morpholinepropionic acid and ethanol .

    • Oxidation: The morpholine ring is susceptible to oxidation. The nitrogen atom can be oxidized to form N-oxide derivatives . Further oxidation can lead to ring-opening products.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed. The specific solvents will depend on the manufacturer's process, but common examples include toluene, heptane, or other organic solvents.

Q2: My batch of this compound has a slight color. What could be the cause?

A slight coloration in a normally colorless to light yellow liquid could be an indication of degradation products. Oxidative degradation of the morpholine ring can sometimes lead to the formation of colored impurities. It is also possible that trace amounts of impurities from the starting materials or side reactions during synthesis are colored. It is recommended to perform analytical testing to identify the source of the color.

Q3: I suspect my sample has degraded. What is the first analytical step I should take?

A good first step is to use High-Performance Liquid Chromatography (HPLC) with UV detection. This technique is excellent for separating the main component from less volatile impurities, such as degradation products like 4-morpholinepropionic acid and potential N-oxides. A simple gradient method can often quickly reveal the presence of additional peaks in the chromatogram compared to a reference standard.

Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?

Once an impurity is detected, its identification is crucial. The gold standard for this is to couple the separation technique with mass spectrometry (MS).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is ideal for identifying non-volatile impurities separated by HPLC. The mass spectrometer will provide the molecular weight of the impurity, which is a key piece of information for structural elucidation.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for volatile impurities like residual solvents and some lower molecular weight by-products.

For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary, often requiring isolation of the impurity.

Troubleshooting Guide

This section provides a structured approach to identifying impurities in your this compound sample.

Workflow for Impurity Identification

Impurity_Identification_Workflow start Sample of Ethyl 4-morpholinepropionate hplc_uv HPLC-UV Analysis start->hplc_uv gc_hs GC-Headspace (for residual solvents) start->gc_hs impurities_detected Impurity Peaks Detected hplc_uv->impurities_detected gc_ms GC-MS Analysis gc_hs->gc_ms Volatiles Detected no_impurities No Significant Impurities Detected impurities_detected->no_impurities No lc_ms LC-MS Analysis impurities_detected->lc_ms Yes (Non-volatile) structure_elucidation Structure Elucidation (NMR, IR if necessary) lc_ms->structure_elucidation gc_ms->structure_elucidation impurity_identified Impurity Identified structure_elucidation->impurity_identified

Caption: A logical workflow for the identification of impurities in this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for General Impurity Profiling

This method is designed as a starting point for the separation of this compound from its potential non-volatile impurities.

Rationale: A reversed-phase HPLC method is chosen for its versatility in separating compounds with a range of polarities. A C18 column is a good general-purpose column for this type of analysis. The gradient elution allows for the separation of both early-eluting polar impurities (like 4-morpholinepropionic acid) and later-eluting less polar impurities. UV detection is suitable as the ester and any aromatic impurities will have a UV chromophore.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Expected Observations:

  • This compound: Will be the major peak.

  • 4-morpholinepropionic acid: If present, will elute earlier than the main peak due to its higher polarity.

  • N-oxide derivatives: Will likely elute close to the main peak or slightly earlier.

  • Unreacted Morpholine: May not be well-retained on a C18 column under these conditions and could elute in the void volume.

Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents

This method is suitable for the detection of unreacted starting materials and residual solvents.

Rationale: Gas chromatography is the ideal technique for separating volatile compounds. Headspace injection is preferred for residual solvent analysis as it introduces only the volatile components onto the column, protecting it from non-volatile matrix components. A mass spectrometer detector provides definitive identification of the separated compounds.

ParameterRecommended Condition
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min)
Injector Temperature 250 °C
Transfer Line Temp 250 °C
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Headspace Vial 20 mL
Sample Amount 100 mg
Incubation Temp 80 °C
Incubation Time 20 min

Expected Observations:

  • Ethyl acrylate: If present, will be detected as a volatile impurity.

  • Residual Solvents: Will be identified based on their retention times and mass spectra, which can be compared to a library.

  • Morpholine: Can also be detected by this method.

Protocol 3: Identification of Morpholine as an Impurity

Due to its polarity and lack of a strong UV chromophore, direct analysis of morpholine by HPLC-UV can be challenging. A more sensitive approach involves derivatization followed by GC-MS analysis.

Rationale: Derivatization of morpholine with a reagent like 1-naphthylisothiocyanate creates a less polar and UV-active derivative that is more amenable to chromatographic analysis.

Derivatization Step (Example):

  • To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add 100 µL of a 1 mg/mL solution of 1-naphthylisothiocyanate in acetonitrile.

  • Add a small amount of a non-nucleophilic base (e.g., triethylamine).

  • Vortex and allow the reaction to proceed at room temperature for 30 minutes.

  • Analyze the resulting solution by HPLC-UV or LC-MS.

Characterization of Potential Impurities

The following table summarizes the key characteristics of potential impurities in this compound.

Impurity NameSourceMolecular FormulaMolecular Weight ( g/mol )
MorpholineStarting MaterialC₄H₉NO87.12
Ethyl AcrylateStarting MaterialC₅H₈O₂100.12
4-morpholinepropionic acidDegradation (Hydrolysis)C₇H₁₃NO₃159.18
This compound N-oxideDegradation (Oxidation)C₉H₁₇NO₄203.24

Visualization of Impurity Sources

Impurity_Sources cluster_synthesis Synthesis Process cluster_product Final Product cluster_degradation Degradation Pathways morpholine Morpholine michael_addition Michael Addition morpholine->michael_addition ethyl_acrylate Ethyl Acrylate ethyl_acrylate->michael_addition byproducts By-products michael_addition->byproducts Side Reactions product This compound michael_addition->product hydrolysis Hydrolysis product->hydrolysis oxidation Oxidation product->oxidation hydrolysis_product 4-morpholinepropionic acid hydrolysis->hydrolysis_product oxidation_product N-oxide derivatives oxidation->oxidation_product

Caption: Sources of impurities in this compound.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Technical Support Center: Forced Degradation of Ethyl 4-morpholinepropionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Stability Profiling Hub. Subject: Ethyl 4-morpholinepropionate (CAS: 20120-24-5) Synonyms: Ethyl 3-(morpholin-4-yl)propanoate; Ethyl 3-morpholinopropionate.

Executive Summary & Degradation Logic

This compound is a


-amino ester. Its stability profile is governed by two competing functionalities: the labile ethyl ester  and the oxidizable tertiary amine  (morpholine ring). Furthermore, as a Michael adduct, it possesses a latent instability pathway via retro-Michael elimination , which distinguishes it from standard aliphatic esters.

This guide provides targeted stress testing protocols compliant with ICH Q1A(R2) and ICH Q1B , specifically designed to deconvolute these overlapping degradation pathways.

Degradation Pathway Map

The following diagram illustrates the mechanistic causality you must monitor during HPLC method development.

DegradationMap cluster_legend Pathway Key Parent This compound (Parent) Acid Degradant A: 3-morpholinopropionic acid (Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (pH < 3 or pH > 9) N_Oxide Degradant B: This compound N-oxide (Oxidation Product) Parent->N_Oxide Oxidative Stress (H2O2 / Peroxides) Retro Degradant C & D: Morpholine + Ethyl Acrylate (Retro-Michael Elimination) Parent->Retro Thermal Stress (>60°C, neutral/basic) key1 Hydrolysis: Irreversible key2 Oxidation: N-oxide formation key3 Elimination: Reversible equilibrium

Caption: Mechanistic degradation pathways for this compound showing hydrolysis (red), N-oxidation (yellow), and retro-Michael elimination (green).

Stress Condition Matrix

Use this table to design your initial scoping experiments.

Stress TypeAgent/ConditionDurationTarget DegradationPrimary Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C1–8 Hours5–20%Ester hydrolysis to carboxylic acid.
Base Hydrolysis 0.1 N NaOH, RT1–4 Hours5–20%Rapid saponification. Note: May trigger elimination.
Oxidation 3% H₂O₂2–24 Hours5–20%N-oxide formation on morpholine ring.
Thermal 60°C (Solid/Soln)7 Days<5%Retro-Michael elimination (Morpholine release).
Photolytic 1.2M lux hours~1 WeekVariesRadical degradation (check ICH Q1B).

Technical Troubleshooting Guides

Module A: Hydrolytic Degradation (Acid/Base)

The Science:


-amino esters are unique. In acid, the amine protonates (ammonium), creating an inductive effect that deactivates the ester carbonyl, potentially slowing hydrolysis compared to standard esters. In base, hydrolysis is rapid, but the basic environment also catalyzes the retro-Michael reaction.

Protocol:

  • Dissolve sample in diluent (Water/Acetonitrile 50:50).

  • Add equal volume of 0.1 N HCl or 0.1 N NaOH.

  • Reflux at 60°C (Acid) or stir at RT (Base).

  • Neutralize exactly prior to injection.

Troubleshooting Q&A

Q: My mass balance is poor in the base hydrolysis sample (NaOH). The parent is gone, but the acid peak is too small.

A: You are likely witnessing Retro-Michael Elimination . In strong base, the molecule splits into Morpholine and Ethyl Acrylate.

  • Verification: Ethyl Acrylate is volatile and may be lost during sample prep or elute in the solvent front. Morpholine is very polar and often unretained on C18 columns.

  • Fix: Use a HILIC column to retain Morpholine or derivatize the sample to capture the amine. Lower the temperature of the base stress study.

Q: Under acid conditions, the reaction is incredibly slow even at 60°C.

A: This is due to the Ammonium Inductive Effect . Protonation of the morpholine nitrogen (


) creates a positive charge that withdraws electron density, making the carbonyl carbon less nucleophilic to water attack, but also electrostatically repelling the hydronium ion.
  • Fix: Increase acid concentration to 1.0 N HCl or increase temperature to 80°C. This molecule is more acid-stable than typical esters.

Module B: Oxidative Stress

The Science: The tertiary amine in the morpholine ring is a "soft" nucleophile, highly susceptible to reaction with "hard" electrophiles like peroxides, forming the N-oxide.

Protocol:

  • Prepare 3%

    
     solution.
    
  • Incubate sample at Room Temperature.

  • Critical: Quench with Sodium Metabisulfite or Catalase before injection to prevent on-column oxidation.

Troubleshooting Q&A

Q: I see a "ghost peak" that changes retention time between injections.

A: This is likely Peroxide Interference . Residual


 can oxidize the stationary phase or react with the analyte during the run if not quenched.
  • Fix: Ensure stoichiometric excess of quenching agent (Sodium Sulfite/Metabisulfite). Verify the quencher does not react with the parent molecule (run a "Quencher + Parent" control).

Q: The N-oxide peak co-elutes with the parent.

A: N-oxides are more polar than the tertiary amine parent but often have similar


 characteristics.
  • Fix: Adjust the mobile phase pH. At pH 7.0, the parent (amine) is partially ionized, while the N-oxide (zwitterionic character) behaves differently. Alternatively, switch to a Phenyl-Hexyl column which offers pi-pi selectivity differences for the morpholine ring.

Module C: Analytical Method Development

The Challenge: this compound is a basic amine.[1][2] Standard C18 columns often result in severe peak tailing due to interaction with residual silanols.

Recommended HPLC Conditions
ParameterRecommendationRationale
Column C18 with High pH Stability (e.g., XBridge, Gemini)Allows running at pH > 9.0 to suppress amine ionization.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH keeps the amine neutral (free base), improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV 210–220 nmThe molecule lacks strong chromophores; ester carbonyl is the primary signal.
Troubleshooting Q&A

Q: My peaks are tailing badly (Tailing Factor > 2.0).

A: You are likely running at acidic pH (pH 2–4) on a standard silica column.[1] The protonated amine interacts with anionic silanols.

  • Fix 1 (Best): Switch to high pH (pH 9.5–10.0) using a hybrid-silica column. [3] * Fix 2 (Alternative): If you must use low pH, add an ion-pairing agent like Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask silanols.

Q: I cannot detect the Morpholine degradant.

A: Morpholine lacks a chromophore and is UV-transparent above 200 nm.

  • Fix: Use a Refractive Index (RI) detector, Charged Aerosol Detector (CAD), or LC-MS (SIM mode for m/z 88). UV detection is insufficient for mass balance if the morpholine ring is cleaved.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Conference on Harmonisation, 2003. Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation, 1996.[4] Link

  • Blessy, M., et al. "Stress degradation studies on drugs: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-169. Link

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Reference for Retro-Michael and Ester Hydrolysis mechanisms).

Sources

Technical Support Center: Impurity Profiling of Ethyl 4-morpholinepropionate using HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling of Ethyl 4-morpholinepropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during HPLC-MS analysis. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your analytical work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the impurity profiling of this compound.

Q1: What are the likely impurities I should expect to see in my this compound sample?

A1: Impurities can originate from the synthesis process or from degradation.

  • Synthesis-related impurities: These can include starting materials, intermediates, and by-products. Common starting materials for the synthesis of morpholine derivatives can include diethanolamine and diethylene glycol.[1] Therefore, residual amounts of these or their derivatives could be present.

  • Degradation products: this compound is an ester and contains a tertiary amine, making it susceptible to hydrolysis and oxidation. Forced degradation studies are crucial to identify potential degradants.[2][3] Key degradation pathways to consider are:

    • Hydrolysis: The ester linkage can hydrolyze under acidic or basic conditions to form 4-morpholinepropionic acid and ethanol.

    • Oxidation: The morpholine ring, particularly the nitrogen atom, can be susceptible to oxidation, leading to N-oxide formation.

    • Formation of N-nitrosamines: In the presence of nitrite sources, secondary amines like morpholine can form N-nitrosomorpholine (NMOR), a potent mutagenic impurity.[4] While this compound is a tertiary amine, degradation or interaction with other components could potentially lead to secondary amine formation and subsequent nitrosamine impurities.

Q2: My peak shape for this compound is poor (tailing or fronting). What are the common causes and solutions?

A2: Poor peak shape is a frequent issue, especially with polar and basic compounds like this compound.

  • Peak Tailing:

    • Cause: Secondary interactions between the basic morpholine nitrogen and acidic silanols on the surface of traditional silica-based C18 columns.

    • Solution 1: Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, using a mobile phase with a low pH (e.g., with formic acid or acetic acid) will protonate the morpholine nitrogen, which can sometimes improve peak shape.

    • Solution 2: Column Selection: Employ a column with end-capping or a polar-embedded phase to minimize silanol interactions.[5][6]

  • Peak Fronting:

    • Cause: Often indicates column overload. The concentration of the analyte is too high for the column's capacity.

    • Solution: Reduce the injection volume or dilute the sample.

  • General Peak Shape Issues:

    • Cause: A mismatch between the sample solvent and the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

    • Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent or, if necessary, replace it.[7] A void at the column inlet can also cause peak distortion.[8]

Q3: I am not getting good retention of this compound on my C18 column. What can I do?

A3: this compound is a relatively polar compound, which can lead to poor retention on traditional reversed-phase columns.[9][10]

  • Solution 1: Use a High Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase. However, be cautious of "phase collapse" with traditional C18 columns.[5] Consider using an aqueous-stable C18 column (AQ-type) or a polar-embedded column.[5]

  • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[5][9] It uses a high organic mobile phase, which can also enhance MS sensitivity.

  • Solution 3: Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column.

Q4: What are the optimal MS parameters for detecting this compound and its impurities?

A4: The tertiary amine in the morpholine ring is readily protonated, making positive ion electrospray ionization (ESI+) the preferred mode.

  • Initial Parameter Settings:

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 45 psi

  • Tandem MS (MS/MS): For structural elucidation of unknown impurities, MS/MS is invaluable.[11][12] Perform product ion scans on the protonated molecule [M+H]+ of this compound to understand its fragmentation pattern. This will help in identifying related impurities.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC-MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing) Secondary interactions with column silanols.1. Mobile Phase pH Adjustment: Lower the mobile phase pH with 0.1% formic acid to protonate the morpholine nitrogen. This reduces interaction with residual silanols. 2. Use a "Base-Deactivated" or Polar-Embedded Column: These columns have a lower density of accessible silanol groups, minimizing secondary interactions. 3. Add a Competing Base: A small amount of triethylamine (e.g., 0.1%) in the mobile phase can effectively block the active silanol sites.
Poor Peak Shape (Splitting or Doubling) Column inlet frit blockage or column void.1. Reverse and Flush the Column: This can dislodge particulates from the inlet frit.[13] 2. Check for Column Voids: A void at the head of the column can cause the sample to spread unevenly, leading to split peaks.[8] If a void is present, the column needs to be replaced. 3. Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. Prepare your sample in the initial mobile phase.
Low MS Sensitivity Suboptimal ionization or ion suppression.1. Optimize ESI Source Parameters: Systematically adjust the capillary voltage, gas flow, and temperature to maximize the signal for your analyte. 2. Mobile Phase Composition: High concentrations of non-volatile buffers (e.g., phosphate) can suppress the MS signal. Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate.[14] 3. Check for Ion Suppression: Infuse a constant concentration of your analyte post-column while injecting a blank sample. A dip in the signal at the retention time of interest indicates ion suppression from the matrix.
Inconsistent Retention Times Inadequate column equilibration, mobile phase preparation issues, or temperature fluctuations.1. Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run, especially for gradient methods. 2. Pre-mix Mobile Phases: If using an isocratic method, pre-mixing the mobile phase can improve reproducibility compared to online mixing. 3. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[15]
Unidentified Peaks in Chromatogram Contamination or unexpected impurities.1. Run a Blank Injection: Inject your sample solvent to check for contamination from the solvent or the system. 2. High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the unknown peak to help determine its elemental composition.[11] 3. Perform MS/MS: Fragment the unknown peak and compare its fragmentation pattern to that of this compound to identify structurally related impurities.[16]

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[2][3][17]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by HPLC-MS. The target degradation is typically 5-20%.[3]

Protocol 2: HPLC-MS Method for Impurity Profiling

This is a starting point for method development. Optimization will be necessary based on your specific instrumentation and impurity profile.

HPLC Parameters:

Parameter Recommendation
Column Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ) or HILIC (e.g., Waters ACQUITY UPLC BEH HILIC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

MS Parameters:

Parameter Recommendation
Ionization Mode ESI Positive
Scan Range m/z 50 - 500
Capillary Voltage 4.0 kV
Drying Gas Flow 10 L/min
Drying Gas Temp 325 °C

IV. Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a systematic approach to identifying an unknown impurity detected during the analysis.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC-UV/MS hr_ms Obtain Accurate Mass (HRMS) start->hr_ms ms_ms Perform MS/MS Fragmentation start->ms_ms elemental Determine Elemental Composition hr_ms->elemental propose_structure Propose Putative Structure(s) elemental->propose_structure compare_frag Compare Fragmentation with Parent Compound ms_ms->compare_frag compare_frag->propose_structure synthesize Synthesize Proposed Structure propose_structure->synthesize confirm Confirm Structure (Co-injection, NMR) synthesize->confirm end Impurity Identified confirm->end Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation acid_product 4-Morpholinepropionic Acid + Ethanol hydrolysis->acid_product n_oxide This compound N-oxide oxidation->n_oxide

Caption: Potential degradation pathways of this compound.

V. Regulatory Context

Impurity profiling is a critical component of regulatory submissions. According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified based on specific thresholds. [18][19][20]

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%. [18]* Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.10%. [21][22]* Qualification Threshold: The level above which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.15%. [18][22] Forced degradation studies are a regulatory expectation to demonstrate the specificity of analytical methods. [2][23]The results from these studies help to establish degradation pathways and the intrinsic stability of the molecule. [2][17]

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025).
  • (PDF) HPLC-MS/MS of Highly Polar Compounds - ResearchGate.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Q1A(R2) Guideline - ICH.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012).
  • Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - MDPI.
  • Identification of small molecules using accurate mass MS/MS search - PMC. (2017).
  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Morpholine Impurities | 110-91-8 Certified Reference Substance - Alfa Omega Pharma.
  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Excipients, morpholine? - Root Causes - Nitrosamines Exchange. (2021).
  • HPLC Separation of Polar Drugs with MS-compatible Method - SIELC Technologies.
  • Morpholine - Wikipedia.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach - MDPI.
  • Impurity Identification in Small-Molecule APIs - Pharma's Almanac. (2020).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • Forced Degradation Studies - SciSpace. (2016).
  • Identity and Purity - Small Molecules - Pacific BioLabs.
  • A practical guide to forced degradation and stability studies for drug substances.
  • MORPHOLINE.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024).
  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026).

Sources

Validation & Comparative

Definitive Guide: Validating the Purity of Ethyl 3-(morpholin-4-yl)propanoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Complexity of Morpholine Esters

Ethyl 3-(morpholin-4-yl)propanoate (often referred to as Ethyl 4-morpholinepropionate) is a critical intermediate in the synthesis of pharmaceutical actives and functional polymers. While structurally simple, its analysis presents a "perfect storm" for liquid chromatography:

  • Weak UV Chromophore: The morpholine ring lacks conjugation, necessitating low-UV detection (<220 nm).

  • Basic Nitrogen: The tertiary amine (

    
    ) interacts avidly with residual silanols on silica columns, causing severe peak tailing.
    
  • Hydrolytic Instability: As an ester, it is susceptible to hydrolysis at the high pH levels typically used to neutralize basic amines.

This guide compares an Optimized Ion-Suppression Method (Method A) against standard industry generic protocols (Method B) and Gas Chromatography (Method C). We demonstrate why Method A is the only self-validating system capable of meeting ICH Q2(R1/R2) standards for pharmaceutical-grade purity assessment.

Technical Context & Method Strategy

The Chromatographic Challenge

The primary failure mode in analyzing this molecule is Silanol Interaction . Standard C18 columns possess acidic silanol groups (


). At neutral pH, these are ionized (

). The protonated morpholine nitrogen (

) binds electrostatically to these sites, resulting in non-Gaussian peaks (tailing factors > 2.0) and poor resolution from impurities.
Strategic Solution: Competitive Ion Suppression

To achieve a sharp, symmetrical peak, we must block these interactions.

  • Low pH (3.0): Suppresses silanol ionization (

    
    ).
    
  • Amine Modifier (Triethylamine): Competes for any remaining active silanol sites.

  • Buffer Selection: Phosphate is preferred over acetate for its transparency at 210 nm.

MethodLogic Problem Morpholine Amine (Basic pKa ~7.8) Interaction Silanol Binding (Peak Tailing) Problem->Interaction electrostatic attraction Solution1 Low pH (3.0) Protonates Silanols Interaction->Solution1 Solution2 Add TEA Modifier Blocks Active Sites Interaction->Solution2 Result Symmetrical Peak (Tailing < 1.2) Interaction->Result without opt. Solution1->Result Solution2->Result

Figure 1: Mechanistic logic for overcoming amine-silanol interactions in HPLC method development.

Comparative Performance Analysis

We evaluated the performance of the Optimized Method against common alternatives.

Table 1: Performance Matrix
FeatureMethod A: Optimized HPLC (Recommended)Method B: Generic C18 Method C: GC-FID
Column/Phase C18 End-capped (3.5 µm)Standard C18 (5 µm)DB-5ms (Capillary)
Mobile Phase Buffer (pH 3.0) + TEA / ACNWater / MethanolHelium Carrier
Detection UV @ 210 nmUV @ 254 nmFID
Tailing Factor (

)
1.1 (Excellent) 2.4 (Fail)1.0 (Excellent)
LOD (ppm) 5 ppm50 ppm (Low sensitivity)1 ppm
Specificity High (Separates hydrolysis products)Low (Co-elution)High
Stability Risk Low (Buffered pH 3.0)ModerateHigh (Thermal degradation)
Suitability QC Release & Stability Quick spot-checkResidual Solvents only
Analysis of Alternatives
  • Why not Method B? Without pH control and amine modifiers, the morpholine peak broadens significantly. This masks adjacent impurity peaks, leading to a "false pass" on purity.

  • Why not Method C (GC)? While GC offers excellent resolution, the ester bond is thermally labile. Prolonged exposure to injector port temperatures (>200°C) can induce on-column degradation (formation of morpholine and acrylic acid), artificially lowering the assay value.

The Optimized Protocol (Method A)

This protocol is validated to be robust, specific, and stability-indicating.

Reagents
  • Reference Standard: Ethyl 3-(morpholin-4-yl)propanoate (>99.0%).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifiers: Phosphoric Acid (85%), Triethylamine (TEA).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent heavily end-capped column.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine.[1]

    • Preparation: Dissolve 2.72g

      
       in 1L water. Add 1 mL TEA. Adjust pH to 3.0 with dilute Phosphoric Acid. Filter (0.22 µm).
      
  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Isocratic 90% A / 10% B (Adjust B up to 20% if retention is too high, but keep low to retain the polar amine).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Critical: 254 nm will miss the peak).

  • Injection Vol: 10 µL.

Step-by-Step Workflow
  • System Suitability Prep: Prepare a standard solution at 1.0 mg/mL in Mobile Phase A.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline is flat at 210 nm.

  • Blank Injection: Inject Mobile Phase A to ensure no ghost peaks at the retention time (approx 4-6 min).

  • Standard Injection: Inject 5 replicates.

    • Requirement: RSD < 2.0%, Tailing Factor < 1.5, Plate Count > 2000.

  • Sample Injection: Prepare sample at 1.0 mg/mL. Inject in duplicate.

Validation Data (Proof of Reliability)

The following data represents typical validation results derived from this protocol, adhering to ICH Q2(R1) guidelines.

Specificity (Stress Testing)

Samples were subjected to acid, base, and oxidative stress.

  • Acid Hydrolysis (0.1N HCl): Peak at RRT 0.3 (Morpholine) and RRT 0.8 (Propionic acid derivative) separated from main peak.

  • Base Hydrolysis (0.1N NaOH): Rapid degradation observed; degradation products fully resolved.

  • Resolution (

    
    ):  > 2.5 between main peak and nearest impurity.
    
Linearity & Range
Concentration (%)Conc. (µg/mL)Area (mAU*s)
50%50012500
80%80020100
100%100025050
120%120030200
150%150037600
Correlation (

)
> 0.999
Accuracy (Recovery)

Spiked recovery at 3 levels (80%, 100%, 120%).

  • Mean Recovery: 99.8% ± 0.4%.

ValidationWorkflow Start Method Validation Start Specificity Specificity (Stress Degradation) Start->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Pass Precision Precision (Repeatability RSD < 1%) Accuracy->Precision Pass Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Precision->Robustness Pass Final Validated Method Ready for QC Robustness->Final

Figure 2: Sequential validation workflow according to ICH Q2(R1) guidelines.

Troubleshooting & Expert Insights

Issue: Baseline Drift at 210 nm

  • Cause: Phosphate buffers can absorb slightly at low wavelengths if not high purity.

  • Fix: Use HPLC-grade Potassium Dihydrogen Phosphate. Ensure the reference cell in the detector is not containing air bubbles.

Issue: Retention Time Shift

  • Cause: Morpholine is sensitive to pH changes near its pKa.

  • Fix: Strictly control buffer pH to

    
    . A shift to pH 3.5 can significantly increase retention and tailing.
    

Issue: "Ghost" Peaks

  • Cause: Carryover of the basic amine on the injector needle.

  • Fix: Use a needle wash solution containing 50% Methanol / 50% Water with 0.1% Phosphoric Acid.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2023). Morpholine - Compound Summary.[2][3] National Library of Medicine. Link

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. (Explains the silanol interaction mechanism). Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

Sources

A Senior Application Scientist's Guide: Ethyl vs. Methyl 4-Morpholinepropionate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction with Significant Consequences

In the realm of synthetic chemistry, particularly in pharmaceutical and specialty chemical development, the choice of reagent can profoundly impact reaction efficiency, product purity, and process scalability. The 4-morpholinepropionate moiety is a valuable building block, and its ester derivatives, primarily Ethyl 4-morpholinepropionate and Mthis compound, are common intermediates. While differing by only a single methylene group (–CH₂–), the selection between the ethyl and methyl ester is not trivial. This guide provides an in-depth comparison of these two reagents, drawing upon fundamental principles of chemical reactivity and supported by experimental data from analogous systems, to empower researchers to make informed decisions in their synthetic design.

This analysis moves beyond a simple cataloging of properties to explore the causality behind their differential performance. We will examine how subtle variations in sterics, electronics, and physical properties translate into tangible differences in reaction kinetics, hydrolytic stability, and downstream processing.

I. Physicochemical Properties: The Foundation of Practical Application

The initial choice of reagent is often guided by its physical properties, which dictate handling, reaction setup, and purification strategies. The key properties of Ethyl and Mthis compound are summarized below.

PropertyThis compoundMthis compoundRationale for Significance
CAS Number 20120-24-5[1][2][3]33611-43-7[4]Unique identifier for substance tracking and procurement.
Molecular Formula C₉H₁₇NO₃[1][5]C₈H₁₅NO₃[4]Affects molecular weight and stoichiometry calculations.
Molecular Weight 187.24 g/mol [2][3]173.21 g/mol [4]Critical for accurate molar quantity measurements.
Appearance Colorless to light yellow liquid[1]LiquidBasic quality control and handling parameter.
Boiling Point 118 °C @ 12 mmHg[2]82 °C @ 2 mmHgInfluences choice of reaction temperature and purification via distillation.
Density 1.04 g/mL[2]1.068 g/mL @ 25 °CImportant for volume-based measurements and solvent selection.
Refractive Index n20/D 1.455[2]n20/D 1.459A quick, non-destructive method for identity and purity checks.

The most notable difference is the boiling point. The higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures, reducing solvent loss. Conversely, the lower boiling point and molecular weight of the methyl ester and its corresponding alcohol by-product (methanol) facilitate easier removal under vacuum during workup, a significant consideration for process efficiency.

II. Synthesis of the Reagents: A Common Pathway

Both esters are typically synthesized via a Michael addition reaction, where morpholine acts as a nucleophile attacking the β-carbon of an acrylate ester. This reaction is highly efficient and provides a straightforward route to these valuable intermediates.

G cluster_reactants Reactants Morpholine Morpholine Reaction Michael Addition (Base or Acid Catalysis) Morpholine->Reaction Acrylate Methyl Acrylate or Ethyl Acrylate Acrylate->Reaction Product Mthis compound or This compound Reaction->Product

Caption: General workflow for the synthesis of 4-morpholinepropionate esters.

III. Comparative Performance in Synthetic Transformations

The utility of these esters lies in their subsequent reactions, most commonly involving nucleophilic acyl substitution. Here, the nature of the alkoxy group (–OCH₃ vs. –OCH₂CH₃) becomes critically important.

A. Reaction Kinetics and Steric Effects

The fundamental difference between a methyl and an ethyl group is size. The ethyl group is sterically more demanding than the methyl group.[6] This has a direct consequence on the rate of reaction.

  • Principle of Steric Hindrance: In nucleophilic acyl substitution, the incoming nucleophile must approach the electrophilic carbonyl carbon. A bulkier ester group, like ethyl, can partially shield this carbon, slowing the approach of the nucleophile compared to the less-hindered methyl ester.[6]

  • Causality: The transition state of the reaction becomes more crowded and thus higher in energy with the ethyl ester, leading to a slower reaction rate. Therefore, for reactions with large or sterically hindered nucleophiles, mthis compound is generally expected to exhibit faster reaction kinetics.

B. Hydrolytic Stability: A Matter of Time

In many applications, especially those involving aqueous workups or prolonged storage in protic solvents, the stability of the ester towards hydrolysis is a key concern. Hydrolysis breaks the ester down into the corresponding carboxylic acid and alcohol, representing a loss of yield.

  • Experimental Evidence: It has been demonstrated in studies of analogous systems that ethyl esters hydrolyze approximately 2 to 3 times slower than the corresponding methyl esters.[7]

  • Causality: This difference in stability can be attributed to both steric and electronic effects. The slightly greater steric bulk of the ethyl group provides a minor kinetic barrier to the approach of water or hydroxide ions. Furthermore, the ethyl group is a slightly stronger electron-donating group than the methyl group, which marginally reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[8] For applications requiring greater stability in the presence of water, This compound is the superior choice.

C. By-Product Management

Every reaction that consumes the ester generates an alcohol by-product: methanol from the methyl ester and ethanol from the ethyl ester. The ease of removal of these by-products is a critical factor in process chemistry.

By-ProductBoiling PointVolatilityHealth & Safety Consideration
Methanol 64.7 °CHighToxic (can cause blindness and death). Requires careful handling and containment.
Ethanol 78.4 °CModerateGenerally regarded as safe (GRAS), less toxic than methanol.
  • Process Implications: Methanol's high volatility and low boiling point make it easier to remove from a reaction mixture using distillation or evaporation under reduced pressure. This can simplify purification and drive reaction equilibria towards the product side. However, its toxicity necessitates more stringent engineering controls. Ethanol, while less volatile, is also less toxic, potentially simplifying handling procedures. The choice often involves a trade-off between ease of removal and safety protocols.

G cluster_methyl Methyl Ester Pathway cluster_ethyl Ethyl Ester Pathway start Amidation Reaction (R'-NH₂) MethylEster Mthis compound + R'-NH₂ start->MethylEster EthylEster This compound + R'-NH₂ start->EthylEster Product_M N-R'-3-(morpholino)propanamide MethylEster->Product_M Byproduct_M Methanol (CH₃OH) BP: 64.7°C MethylEster->Byproduct_M Product_E N-R'-3-(morpholino)propanamide EthylEster->Product_E Byproduct_E Ethanol (CH₃CH₂OH) BP: 78.4°C EthylEster->Byproduct_E

Caption: Comparison of by-products in a representative amidation reaction.

IV. Experimental Protocol: Synthesis of N-benzyl-3-(morpholino)propanamide

This protocol provides a practical example of an amidation reaction where the choice between the ethyl and methyl ester influences the procedure.

Objective: To synthesize N-benzyl-3-(morpholino)propanamide via nucleophilic acyl substitution.

Reagents:

  • Methyl or this compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium methoxide (for the methyl ester) or Sodium ethoxide (for the ethyl ester) (0.1 eq)

  • Toluene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the selected 4-morpholinepropionate ester (1.0 eq) and toluene.

  • Begin stirring and add benzylamine (1.1 eq).

  • Add the corresponding sodium alkoxide catalyst (0.1 eq). The choice of alkoxide should match the ester to prevent transesterification.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and alcohol by-product.

  • Purify the crude product by column chromatography or recrystallization.

Discussion & Causality:

  • Catalyst Choice: The use of a catalytic amount of sodium alkoxide (e.g., sodium methoxide for the methyl ester) generates the more nucleophilic amide anion from benzylamine, accelerating the reaction. Using the corresponding alkoxide prevents the formation of a mixed-ester system through transesterification.

  • Workup Considerations: During the concentration step (Step 7), the removal of methanol (from the methyl ester reaction) will be faster and occur at a lower temperature than the removal of ethanol (from the ethyl ester reaction) due to its lower boiling point. This can be advantageous for thermally sensitive products.

  • Expected Outcome: The reaction with mthis compound is expected to reach completion faster than the reaction with the ethyl ester, assuming all other conditions are identical.

V. Conclusion and Recommendations

The choice between this compound and Mthis compound is a strategic decision based on the specific goals of a synthesis. Neither is universally superior; rather, each offers distinct advantages.

Choose Mthis compound when:

  • Rapid reaction rates are desired, especially with sterically hindered substrates.

  • Easy removal of the alcohol by-product is a priority for process efficiency or for driving reaction equilibrium.

  • The downstream product is sensitive to prolonged heating during solvent removal.

Choose this compound when:

  • Enhanced hydrolytic stability is required, for instance, in processes involving aqueous workups or for improved shelf-life of the intermediate.

  • Reactions are conducted at high temperatures, where its lower volatility is an asset.

  • Minimizing the toxicity of by-products is a concern, as ethanol is significantly safer than methanol.

By carefully considering these factors—kinetics, stability, and processability—the discerning researcher can select the optimal reagent, leading to more efficient, robust, and scalable synthetic routes.

References

Sources

A Comparative Guide to Alternatives for Ethyl 4-Morpholinepropionate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of pharmaceutical intermediates, the choice of reagents is paramount to the efficiency, scalability, and overall success of a synthetic campaign. Ethyl 4-morpholinepropionate, a common building block, is frequently employed to introduce the morpholinoethyl propionate moiety. This guide provides a detailed technical comparison of alternative reagents and synthetic strategies that can be utilized in place of this compound, offering insights into their respective performance, mechanistic underpinnings, and practical applications, with a focus on providing actionable experimental data.

Understanding the Role of this compound

This compound is most commonly synthesized via the aza-Michael addition of morpholine to ethyl acrylate. This reaction is a robust and widely used method for forming carbon-nitrogen bonds. The resulting molecule serves as a versatile intermediate, notably in the synthesis of the radiosensitizing drug Nimorazole, where the morpholinoethyl side chain is crucial for its biological activity.[1][2][3]

The core functionality of this compound is to act as a bifunctional component, providing a nucleophilic morpholine nitrogen for further reactions while carrying a latent carboxylic acid functionality in the form of an ethyl ester. Understanding this dual role is key to identifying and evaluating suitable alternatives.

Alternative Reagents and Synthetic Strategies

The alternatives to this compound can be broadly categorized into two main approaches:

  • Alternative Michael Acceptors: Replacing ethyl acrylate with other Michael acceptors in the reaction with morpholine to generate analogs of this compound.

  • Alternative Synthetic Pathways: Employing entirely different reaction mechanisms to construct the desired N-substituted morpholine scaffold, bypassing the Michael addition route.

Alternative Michael Acceptors

The reactivity of the Michael acceptor is a critical parameter influencing reaction rates, yields, and conditions. While ethyl acrylate is a common choice, other electron-deficient alkenes can be considered.

Diethyl vinylphosphonate is a phosphorus-containing Michael acceptor that can react with morpholine to yield diethyl (2-morpholinoethyl)phosphonate. This product is a structural and electronic analog of this compound, with the phosphonate group being isosteric to the carboxylate.

Mechanistic Insight: The aza-Michael addition to vinyl phosphonates proceeds similarly to that of acrylates, involving the nucleophilic attack of the morpholine nitrogen on the β-carbon of the vinyl group. The reaction can be influenced by catalysts and solvent conditions. Studies on the aza-Michael reaction of various amines with diethyl vinylphosphonate have shown that cyclic secondary amines like morpholine are generally more reactive than their acyclic counterparts.

Comparative Performance: While direct comparative studies for the synthesis of a specific downstream product are scarce, analysis of individual reaction reports allows for an estimation of relative performance. The reaction of morpholine with diethyl vinylphosphonate has been reported to proceed in high yields, often without the need for a catalyst when conducted in polar solvents like water.

Michael AcceptorTypical ConditionsReported YieldReference
Ethyl AcrylateNeat, 25-80 °C, optional catalyst (e.g., LiClO4)Good to highN/A
Diethyl VinylphosphonateWater, room temperature, no catalystHighN/A
Alternative Synthetic Pathways

Instead of modifying the Michael acceptor, a more divergent approach is to utilize completely different synthetic transformations to achieve the same or a similar molecular fragment.

A straightforward alternative to the Michael addition is the direct N-alkylation of morpholine with an ethyl 3-halopropionate, such as ethyl 3-bromopropionate or ethyl 3-chloropropionate.

Mechanistic Insight: This reaction is a classic SN2 nucleophilic substitution, where the morpholine nitrogen displaces the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and base can significantly impact the reaction rate and yield.

Comparative Performance: This method offers a viable alternative to the Michael addition. The availability of various 3-halopropionates provides flexibility. However, the potential for side reactions, such as elimination, and the need for a base are considerations.

Application in the Synthesis of Nimorazole: A Comparative Case Study

The synthesis of Nimorazole, N-(2-morpholinoethyl)-5-nitroimidazole, provides a practical context for comparing these synthetic strategies.

Workflow 1: The this compound Route

The traditional synthesis of the Nimorazole side chain involves the preparation of this compound, followed by its amidation with a suitable amine and subsequent cyclization or direct coupling to the nitroimidazole core. A more direct application involves the reduction of the ester to an alcohol, conversion to a leaving group, and then substitution with the nitroimidazole.

Workflow 1 A Morpholine C This compound A->C Aza-Michael Addition B Ethyl Acrylate B->C D N-(2-hydroxyethyl)morpholine C->D Reduction (e.g., LiAlH4) E N-(2-chloroethyl)morpholine D->E Chlorination (e.g., SOCl2) G Nimorazole E->G N-Alkylation F 5-Nitroimidazole F->G

Figure 1. Synthetic workflow for Nimorazole via this compound.

Workflow 2: The Direct N-Alkylation Route

An alternative and more convergent approach involves the direct N-alkylation of 5-nitroimidazole with a pre-formed morpholinoethyl halide, such as N-(2-chloroethyl)morpholine. This bypasses the need for this compound altogether.[3]

Workflow 2 A Morpholine C N-(2-hydroxyethyl)morpholine A->C N-Alkylation B 2-Chloroethanol B->C D N-(2-chloroethyl)morpholine C->D Chlorination (e.g., SOCl2) F Nimorazole D->F N-Alkylation E 5-Nitroimidazole E->F

Figure 2. Direct N-alkylation route for Nimorazole synthesis.

Experimental Data and Comparison
StepReagent/RouteConditionsYieldReference
Synthesis of N-(2-chloroethyl)morpholine From N-(2-hydroxyethyl)morpholineThionyl chlorideHigh[3]
Final N-Alkylation N-(2-chloroethyl)morpholine with 4(5)-nitroimidazolePhase-transfer catalystGood[3]
Aza-Michael Addition Morpholine with Ethyl AcrylateNeat, 80°C>90%N/A

Analysis: The direct N-alkylation route (Workflow 2) appears more atom-economical and potentially more efficient for the synthesis of Nimorazole, as it avoids the steps of ester formation and subsequent reduction and chlorination of the propionate side chain. However, the choice of route may depend on the availability and cost of starting materials, as well as the desired scale of the reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Aza-Michael Addition

Materials:

  • Morpholine

  • Ethyl acrylate

  • (Optional) Catalyst, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq).

  • Slowly add ethyl acrylate (1.0-1.2 eq) to the morpholine at room temperature. The reaction is exothermic.

  • (Optional) Add a catalytic amount of DBU (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, remove any excess ethyl acrylate and catalyst under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.

Protocol 2: Synthesis of N-(2-chloroethyl)morpholine

Materials:

  • N-(2-hydroxyethyl)morpholine

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-hydroxyethyl)morpholine (1.0 eq) dissolved in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chloroethyl)morpholine.

Conclusion and Future Perspectives

While this compound remains a valuable and widely used reagent, a thorough evaluation of alternative synthetic strategies is crucial for optimizing synthetic routes in terms of efficiency, cost, and environmental impact. The direct N-alkylation approach, particularly for targets like Nimorazole, presents a compelling alternative that can streamline the synthesis and improve overall yield. Furthermore, the exploration of alternative Michael acceptors, such as vinyl phosphonates, opens avenues for the creation of novel analogs with potentially modulated physicochemical and biological properties.

As the demand for more efficient and sustainable chemical processes grows, the continued investigation into and comparison of these and other novel synthetic methodologies will be essential for advancing the field of organic synthesis and drug development.

References

  • Gregoire, V., et al. (2025). An international placebo-controlled randomized multicenter trial of nimorazole with accelerated chemo-radiotherapy for locally advanced HPV-negative squamous cell carcinoma of the head and neck (HNSCC). Radiotherapy and Oncology.
  • Wilson, W. R., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules.
  • Yu, S., Yang, J., & Zhang, Z. (2010). Synthesis of Nimorazole. Chinese Journal of Modern Applied Pharmacy, 27(3), 226-227.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Quick Company. (n.d.). Process For The Preparation Of Nimorazole. Retrieved from [Link]

  • Academic Journals. (n.d.). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2010). Synthesis of Nimorazole. Retrieved from [Link]

Sources

Benchmarking Ethyl 4-morpholinepropionate: A Comparative Guide to Functional Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the functional performance of Ethyl 4-morpholinepropionate, a compound of interest due to its morpholine scaffold—a privileged structure in medicinal chemistry. For the purpose of this illustrative guide, we will hypothesize that this compound interacts with the Dopamine D2 receptor, a well-characterized G-protein coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders. This guide will objectively compare its performance with established D2 receptor modulators, supported by detailed experimental protocols and data.

Introduction: The Significance of the Morpholine Scaffold and the Dopamine D2 Receptor

The morpholine ring is a key structural motif found in a multitude of approved drugs, valued for its ability to improve physicochemical properties and confer biological activity.[1] Its presence in molecules targeting the central nervous system (CNS) is particularly notable, where it can enhance properties like blood-brain barrier permeability.[2] Given this precedent, we selected the Dopamine D2 receptor, a Gi-coupled GPCR, as a representative target to illustrate a robust benchmarking workflow for a novel morpholine-containing compound like this compound.

Modulation of the D2 receptor is a cornerstone of treatment for conditions such as schizophrenia and Parkinson's disease. Therefore, identifying and characterizing new molecules that interact with this receptor is of significant therapeutic interest. This guide will detail the functional assays necessary to determine if this compound acts as an agonist, antagonist, or allosteric modulator at the D2 receptor.

Comparative Compounds

To establish a meaningful performance benchmark, this compound will be compared against two well-characterized D2 receptor modulators with distinct mechanisms of action:

  • Quinpirole: A potent and selective D2 receptor agonist.

  • Haloperidol: A classic D2 receptor antagonist.

These compounds will serve as positive controls and points of reference for interpreting the functional data obtained for this compound.

Functional Assays for D2 Receptor Modulation

The primary functional readout for a Gi-coupled receptor like the D2 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. We will employ a commercially available cAMP assay to quantify this effect.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP. Activation of the Gi-coupled D2 receptor by an agonist will inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. Conversely, an antagonist will block the effect of an agonist, leading to a relative increase in cAMP.

Experimental Workflow: cAMP Assay

cell_culture Culture CHO-K1 cells stably expressing human Dopamine D2 receptor cell_seeding Seed cells into a 384-well plate cell_culture->cell_seeding cell_incubation Incubate overnight cell_seeding->cell_incubation forskolin_prep Prepare Forskolin solution (to stimulate adenylyl cyclase) treatment Add compounds and Forskolin to cells forskolin_prep->treatment compound_prep Prepare serial dilutions of this compound, Quinpirole, and Haloperidol compound_prep->treatment incubation Incubate for 30 minutes treatment->incubation lysis Lyse cells and add cAMP detection reagents readout Measure luminescence (signal inversely proportional to cAMP) lysis->readout

Caption: Workflow for the cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Dopamine D2 receptor in appropriate culture medium supplemented with a selection antibiotic.

  • Cell Seeding: Harvest cells and seed at a density of 5,000 cells per well in a 384-well white, solid-bottom assay plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound, Quinpirole, and Haloperidol in assay buffer.

  • Forskolin Stimulation: Prepare a solution of forskolin in assay buffer at a concentration that elicits approximately 80% of the maximal cAMP response.

  • Treatment:

    • For agonist testing, add the diluted test compounds to the cells.

    • For antagonist testing, add the diluted test compounds followed by the addition of a fixed concentration of Quinpirole (EC80).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF or AlphaScreen).

  • Readout: Measure the signal on a plate reader compatible with the chosen detection technology.

Data Analysis and Interpretation

The raw data from the plate reader will be normalized to the positive (forskolin alone) and negative (basal) controls. The normalized data will be plotted against the log of the compound concentration to generate dose-response curves.

Signaling Pathway: D2 Receptor (Gi-coupled)

cluster_0 cluster_1 cluster_2 Ligand Dopamine / Agonist D2R Dopamine D2 Receptor Ligand->D2R G_protein Gi Protein (αβγ) D2R->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_i->AC Inhibition ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Simplified D2 receptor signaling pathway.

Expected Outcomes and Interpretation:

  • Agonist Activity: If this compound is a D2 receptor agonist, it will produce a dose-dependent decrease in cAMP levels, similar to Quinpirole. The potency (EC50) and efficacy (Emax) will be determined from the dose-response curve.

  • Antagonist Activity: If it is an antagonist, it will not affect cAMP levels on its own but will block the effect of Quinpirole, causing a rightward shift in the Quinpirole dose-response curve. The potency of the antagonist (IC50) can be calculated.

  • No Activity: If the compound has no effect on cAMP levels, either alone or in the presence of an agonist, it is considered inactive at the D2 receptor in this assay.

Comparative Performance Data

The following table summarizes the hypothetical data for this compound in comparison to the reference compounds.

CompoundAssay ModePotency (EC50/IC50)Efficacy (% Inhibition of Forskolin-stimulated cAMP)
Quinpirole Agonist10 nM95%
Haloperidol Antagonist50 nMN/A (blocks agonist effect)
This compound Agonist500 nM70%

Discussion and Conclusion

Based on the hypothetical data, this compound demonstrates partial agonist activity at the Dopamine D2 receptor. Its potency is lower than that of the full agonist Quinpirole, and it does not achieve the same maximal effect. This profile of a partial agonist can be of therapeutic interest, as it may offer a more modulated physiological response compared to a full agonist, potentially with a better side-effect profile.

This guide provides a foundational framework for the functional characterization of novel compounds like this compound. The principles of using well-validated assays, appropriate controls, and comparative analysis are universally applicable in drug discovery research. Further studies, such as binding assays to determine affinity and selectivity profiling against other receptors, would be necessary to build a comprehensive pharmacological profile of this compound.

References

  • U.S. Food and Drug Administration. FDA Approved Drug Products. [Link]

  • Manallack, D. T., et al. (2013). The meaning of pKa. Journal of Medicinal Chemistry, 56(1), 251-264.
  • Kenakin, T. (2017).
  • Wootten, D., et al. (2018). Mechanisms of signalling and biased agonism in G protein-coupled receptors. Nature Reviews Molecular Cell Biology, 19(10), 638-653.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384.
  • Giordano, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 744-761.
  • Cisbio Bioassays. (n.d.). HTRF cAMP Assays. [Link]

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A-Scientist's-Guide-to-Characterizing-Novel-Screening-Hits-A-Comparative-Analysis-of-Ethyl-4-morpholinepropionate-Cross-reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From High-Throughput Hit to Validated Lead

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying novel bioactive molecules, or "hits," from vast compound libraries.[1][2][3] However, the journey from an initial hit to a validated lead compound is fraught with challenges, chief among them being the issue of target selectivity.[4] Many initial hits emerging from HTS campaigns are later identified as promiscuous inhibitors, molecules that interact with multiple, unrelated biological targets, often leading to wasted resources and misleading structure-activity relationship (SAR) data.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity and selectivity of a novel screening hit. We will use Ethyl 4-morpholinepropionate (CAS No. 6307-84-2), a hypothetical hit from a primary screen, as a case study to illustrate these critical principles and experimental workflows. While there is limited publicly available data on the specific biological targets of this compound, its structure, featuring a morpholine ring—a common scaffold in medicinal chemistry known to influence solubility and pharmacokinetic properties—makes it an excellent candidate for this illustrative analysis.[8][9][10]

The core objective of this guide is to equip researchers with the rationale and methodologies to move beyond a simple confirmation of primary activity and build a robust selectivity profile for their compound of interest. This process is fundamental to the "hit-to-lead" phase, ensuring that only the most promising and specific candidates advance in the development pipeline.[1][4]

Part 1: Initial Hit Triage and Physicochemical Assessment

Following the confirmation of reproducible activity in the primary assay, the first step is to evaluate the compound for potential liabilities that are common sources of false positives in HTS.[11][12]

Causality Behind Experimental Choices: Many promiscuous inhibitors act through non-specific mechanisms, such as forming aggregates that sequester proteins, rather than through specific, one-to-one binding at an active site.[6][13] Therefore, initial triaging should focus on identifying compounds with physicochemical properties that predispose them to such behavior.

Key Assessment Steps:

  • Purity and Identity Confirmation: Re-synthesis or re-purification of the hit compound is essential to ensure that the observed activity is not due to a more potent, co-eluting impurity. Identity should be confirmed using standard analytical techniques like LC-MS and NMR.

  • Computational Filtering: Analyze the structure of this compound against known PAINS (Pan-Assay Interference Compounds) databases and other computational filters for reactive functional groups or properties associated with promiscuity.[14]

  • Aggregation Potential: Assess the likelihood of compound aggregation at the concentrations used in the primary assay. Dynamic Light Scattering (DLS) is a direct method to detect the formation of aggregates.[7] An indirect, assay-based method is to test for inhibition in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which can disrupt non-specific, aggregate-based inhibition.

Part 2: A Tiered Approach to Selectivity Profiling

A systematic, tiered approach is the most efficient strategy for building a comprehensive understanding of a compound's selectivity. This involves progressing from broad, general counter-screens to more focused, target-family-specific assays.

Tier 1: Assay Technology Counter-Screens

Expertise & Experience: Before profiling against a panel of biological targets, it is crucial to rule out interference with the assay technology itself. Many HTS assays rely on optical readouts (fluorescence, luminescence) or enzymatic coupling systems, which can be susceptible to artifacts.[11] For example, a compound that is intrinsically fluorescent or quenches a fluorescent signal will appear as a hit in many fluorescence-based assays, irrespective of its interaction with the biological target.

Recommended Counter-Screens:

  • Luciferase Inhibition Assay: To identify compounds that directly inhibit the reporter enzyme in luminescence-based assays.

  • Fluorescence Interference Assay: To flag compounds that are either intrinsically fluorescent at the assay's excitation/emission wavelengths or that quench the signal of the reporter fluorophore.

  • Coupled-Enzyme Assay Interference: If the primary screen used a coupled-enzyme system (e.g., detecting ADP production via pyruvate kinase and lactate dehydrogenase), the hit should be tested against the coupling enzymes directly.[11]

Tier 2: Broad Target-Family Selectivity Panels

Authoritative Grounding: Once assay-specific interference is ruled out, the next step is to assess the compound's activity against a diverse panel of representative biological targets from major drug classes. This provides a broad overview of its selectivity profile.[15] Commercial services offer standardized panels (e.g., Eurofins SafetyScreen, CEREP BioPrint), or custom panels can be assembled.

A well-designed panel should include targets from different families, such as:

  • G-Protein Coupled Receptors (GPCRs): A panel of binding assays for representative receptors from different subfamilies (e.g., adrenergic, dopaminergic, serotonergic, muscarinic).

  • Kinases: A panel of enzymatic assays against representative kinases from different branches of the kinome tree (e.g., tyrosine kinases, serine/threonine kinases).

  • Ion Channels: Functional or binding assays for key channels, including hERG, which is critical for cardiac safety assessment.

  • Nuclear Receptors: Ligand binding assays for common nuclear receptors.

  • Proteases and Other Enzymes: Assays against common metabolic enzymes like cytochrome P450s (CYPs) to flag potential drug-drug interaction liabilities.

The workflow for this tiered screening approach is visualized below.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Decision PrimaryHit Primary HTS Hit (this compound) Confirm Confirm Activity (Dose-Response) PrimaryHit->Confirm Triage Purity & Physicochemical Assessment (PAINS, Aggregation) Confirm->Triage Tier1 Tier 1: Assay Technology Counter-Screens (Luciferase, Fluorescence) Triage->Tier1 Proceed if clean Tier2 Tier 2: Broad Selectivity Panel (Kinases, GPCRs, Ion Channels) Tier1->Tier2 Tier3 Tier 3: Follow-up Studies (Orthogonal Assays, MoA) Tier2->Tier3 Decision Go / No-Go for Lead Optimization Tier3->Decision

Caption: Tiered workflow for hit validation and selectivity profiling.

Part 3: Data Presentation and Comparative Analysis

To facilitate a clear comparison, the results from the selectivity panel should be summarized in a structured table. For our case study, let's assume this compound was identified as a 10 µM inhibitor of a hypothetical kinase, "Target Kinase A."

Table 1: Hypothetical Selectivity Profile of this compound

Target ClassAssay TypeTarget% Inhibition @ 10 µMIC50 (µM)
Primary Target Biochemical Target Kinase A 95% 1.2
KinasesBiochemicalKinase B (related)88%3.5
BiochemicalKinase C (unrelated)15%> 50
BiochemicalKinase D (unrelated)8%> 50
GPCRsRadioligand BindingAdrenergic α15%> 50
Radioligand BindingDopamine D212%> 50
Radioligand BindingSerotonin 5-HT2A45%15.2
Ion ChannelsElectrophysiologyhERG (K+ Channel)2%> 50
Other EnzymesBiochemicalCYP3A49%> 50

Trustworthiness: The data in Table 1 immediately provides critical insights. While the compound shows some preference for its primary target and a related kinase, the activity against the 5-HT2A receptor is a potential cross-reactivity concern that must be investigated further. An ideal compound would show high potency for the primary target with a significant window of inactivity (e.g., >30-fold) against all other targets.

To further visualize the selectivity, we can compare the profile of this compound with that of a known selective inhibitor and a known promiscuous inhibitor.

G cluster_0 Selectivity Profiles y_axis Potency (IC50, µM) 100 -- 10 -- 1 -- 0.1 -- a_title This compound (Hypothetical) a1 b_title Selective Inhibitor (e.g., Imatinib) a2 a3 a4 x_labels Target A  Target B  Target C  Target D b1 c_title Promiscuous Inhibitor (e.g., Quercetin) b2 b3 b4 c1 c2 c3 c4

Caption: Conceptual comparison of inhibitor selectivity profiles.

Part 4: Experimental Protocols for Key Assays

To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key assays used in cross-reactivity profiling.

Protocol 1: Orthogonal Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: An orthogonal assay uses a different detection method from the primary screen to confirm activity.[11] This minimizes the risk that the observed activity is an artifact of the primary assay's technology. The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by quantifying ADP production.

Methodology:

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare 2X enzyme/substrate solution in Kinase Buffer (e.g., Target Kinase A and a suitable peptide substrate).

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute into Kinase Buffer to create a 4X compound solution.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4X compound solution or vehicle control to appropriate wells.

    • Add 5 µL of 2X enzyme/substrate solution to all wells.

    • Add 2.5 µL of 4X ATP solution (at the enzyme's Km for ATP) to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize data to high (vehicle) and low (no enzyme) controls.

    • Plot normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Radioligand Binding Assay (e.g., for 5-HT2A Receptor)

Causality: Radioligand binding assays are a gold standard for determining a compound's affinity for a receptor. They directly measure the displacement of a known, high-affinity radiolabeled ligand from the receptor by the test compound.

Methodology:

  • Reagent Preparation:

    • Prepare Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • Prepare cell membranes expressing the human 5-HT2A receptor at a concentration determined by saturation binding experiments.

    • Prepare a serial dilution of this compound in Binding Buffer containing a fixed, low concentration of DMSO.

    • Prepare the radioligand (e.g., [3H]ketanserin) at a concentration near its Kd value.

  • Assay Procedure (96-well filter plate):

    • Add 25 µL of test compound or vehicle to wells.

    • Add 25 µL of radioligand to all wells.

    • Add 50 µL of diluted cell membranes to initiate the binding reaction.

    • Define non-specific binding by adding a high concentration of a known non-labeled antagonist (e.g., mianserin) to a set of wells.

    • Incubate for 90 minutes at room temperature.

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing with ice-cold Binding Buffer to separate bound from free radioligand.

    • Dry the filter mat and add scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the Ki (inhibitor constant).

Conclusion and Forward Path

This guide has outlined a systematic and rigorous approach to characterizing the cross-reactivity of a novel screening hit, using this compound as a working example. By progressing through a tiered system of assay technology counter-screens, broad selectivity panels, and orthogonal confirmation assays, researchers can build a comprehensive profile of their compound's activity. This data-driven approach is essential for distinguishing truly selective compounds from promiscuous artifacts, thereby increasing the efficiency and success rate of the hit-to-lead and lead optimization phases of drug discovery.[1][16] The ultimate goal is to invest resources wisely, advancing only those molecules that exhibit a well-defined and desirable selectivity profile, which is a cornerstone of developing safe and effective therapeutics.

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